(S)-Pent-4-en-2-amine hydrochloride
Description
The exact mass of the compound this compound is 121.0658271 g/mol and the complexity rating of the compound is 41.2. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-pent-4-en-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-3-4-5(2)6;/h3,5H,1,4,6H2,2H3;1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKZSPFYOORUPB-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC=C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling, Safety Data, and Handling Protocols for (S)-4-penten-2-amine HCl
Executive Summary
As a Senior Application Scientist overseeing complex synthetic pipelines, I frequently encounter the need for robust, reproducible safety and handling protocols for chiral building blocks. (S)-4-penten-2-amine hydrochloride is a highly versatile terminal alkene and chiral primary amine salt used extensively in the synthesis of complex pharmaceuticals, peptidomimetics, and novel alkaloids. This whitepaper provides an in-depth mechanistic analysis of its Material Safety Data Sheet (MSDS), toxicological profile, and the causality behind its handling protocols, ensuring that researchers can integrate this compound into their workflows with uncompromising safety and stoichiometric precision.
Physicochemical Profiling & Structural Dynamics
Understanding the physical state of a reagent is the first step in hazard mitigation. The compound (S)-4-penten-2-amine hydrochloride represents a strategic modification over its free base counterpart.
The Causality of Salt Formation: Why utilize the hydrochloride salt rather than the free base? The free base of 4-penten-2-amine is a volatile, highly flammable liquid prone to rapid oxidation and carbamate formation upon exposure to atmospheric CO₂ . By protonating the primary amine to form the HCl salt, we significantly reduce the vapor pressure, mitigate flammability risks, and stabilize the chiral center against racemization. This phase transition from a volatile liquid to a crystalline solid enables precise stoichiometric control during complex synthetic workflows, such as the synthesis of novel pharmaceutical intermediates or the profiling of trace impurities in forensic chemistry .
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | (2S)-pent-4-en-2-amine hydrochloride |
| CAS Number | 1416242-38-0 |
| Molecular Formula | C₅H₁₂ClN |
| Molecular Weight | 121.61 g/mol |
| Physical State | Solid (White to off-white crystalline powder) |
| Stereochemistry | (S)-enantiomer |
| Hygroscopicity | High (Requires desiccation and inert atmosphere handling) |
Toxicological Assessment & Hazard Identification
Relying strictly on Global Harmonized System (GHS) standards, the hazard profile of (S)-4-penten-2-amine HCl requires strict engineering controls.
Mechanistic Toxicology: The primary amine functionality, even when protonated, interacts aggressively with the aqueous environment of mucosal membranes. Upon inhalation or contact, the micro-particulate dust dissolves rapidly in the mucosal lining. This dissolution causes localized osmotic stress and micro-pH shifts that denature surface proteins, leading to the physiological response of severe irritation.
Table 2: GHS Hazard and Precautionary Statements
| GHS Hazard Class | Category | Signal Word | Hazard Statements |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation |
| STOT - Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation |
Experimental Protocols: Self-Validating Handling & Synthetic Integration
To safely utilize this compound, researchers must implement workflows that prevent exposure while maintaining chemical integrity.
Workflow for the safe handling and reaction integration of (S)-4-penten-2-amine HCl.
Protocol 1: Inert Atmosphere Weighing and Transfer
Objective: To transfer the highly hygroscopic (S)-4-penten-2-amine HCl without moisture degradation or aerosolized exposure. Causality: Moisture absorption not only throws off stoichiometric calculations but can also lead to localized hydrolysis and degradation of the amine salt over time.
-
Preparation: Purge a localized controlled-atmosphere weighing station (glovebox) with high-purity Argon (99.999%).
-
Equilibration: Transfer the sealed reagent vial into the antechamber. Cycle vacuum/argon three times to eliminate ambient moisture.
-
Dispensing: Using an anti-static ceramic spatula, weigh the required mass into a pre-tared, oven-dried Schlenk flask. Causality: The anti-static spatula prevents the fine crystalline powder from dispersing via electrostatic repulsion, ensuring mass accuracy and preventing surface contamination.
-
Sealing: Seal the Schlenk flask with a rubber septum and secure it with a Keck clip before removing it from the inert environment.
Self-Validation Check: Weigh the sealed Schlenk flask before and after the transfer on an analytical balance outside the glovebox. The mass difference must exactly match the tared mass of the dispensed solid. A discrepancy >0.5% indicates moisture absorption during transfer or micro-spillage, invalidating the stoichiometric integrity of the setup.
Protocol 2: In Situ Free-Basing for Catalytic Reactions
Objective: To generate the active free amine in situ for transition-metal catalyzed reactions without isolating the volatile free base.
-
Suspension: Suspend the weighed (S)-4-penten-2-amine HCl in anhydrous dichloromethane (DCM) under argon at 0°C.
-
Neutralization: Add 1.05 equivalents of anhydrous N,N-Diisopropylethylamine (DIPEA) dropwise. Causality: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile or coordinating with the transition metal catalyst in downstream steps.
-
Stirring: Stir for 15 minutes at 0°C to ensure complete deprotonation before adding the subsequent electrophile or catalyst.
Self-Validation Check: Extract a 10 µL aliquot, quench in 1 mL of deionized water, and measure the pH. The aqueous phase must register a pH > 9.5. A lower pH indicates incomplete deprotonation, requiring the addition of supplementary DIPEA to drive the equilibrium forward.
Emergency Response & Spill Decontamination
In the event of a breach in containment, rapid and chemically logical decontamination is required to prevent respiratory injury.
Sequential spill response protocol for (S)-4-penten-2-amine HCl to minimize aerosolized exposure.
Protocol 3: Solid Spill Decontamination
Objective: Safely neutralize and remove a solid spill of the HCl salt.
-
Isolation: Immediately evacuate personnel from the immediate vicinity to prevent inhalation of aerosolized particulates.
-
PPE Donning: Responders must don N95/P100 particulate respirators, chemical-resistant safety goggles, and double nitrile gloves.
-
Mechanical Collection: Gently sweep the crystalline solid using a damp, static-free absorbent pad. Causality: Sweeping with a dry brush will aerosolize the irritating dust, leading to respiratory exposure. A damp pad binds the hygroscopic salt instantly through dissolution.
-
Surface Neutralization: Wash the affected surface with a mild aqueous sodium bicarbonate solution (5% w/v), followed by copious amounts of water.
Self-Validation Check: Swab the decontaminated surface with broad-range pH indicator paper. The paper must indicate a neutral pH (~7.0). An acidic reading indicates residual amine hydrochloride, necessitating a repeated bicarbonate wash.
References
-
PENT-4-EN-2-AMINE | CAS 31685-30-0 Matrix Fine Chemicals URL: [Link]
-
Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate PubMed (National Institutes of Health) URL:[Link]
Difference between (S)-Pent-4-en-2-amine and (S)-Pentan-2-amine
Structural Divergence and Synthetic Utility: A Comparative Analysis of (S)-Pent-4-en-2-amine and (S)-Pentan-2-amine in Drug Discovery
Executive Summary (S)-Pent-4-en-2-amine and (S)-Pentan-2-amine represent two fundamentally distinct classes of chiral aliphatic amines. While differing by only two hydrogen atoms and a single degree of unsaturation, this structural divergence profoundly impacts their 3D conformation, physicochemical properties (LogP/LogD), and synthetic versatility. This technical whitepaper provides an in-depth comparison of these two building blocks, focusing on their roles in bioisosterism, late-stage functionalization, and rational drug design.
Structural and Physicochemical Divergence
At the core of their divergence is the C4-C5 bond. (S)-Pentan-2-amine features a fully saturated propyl chain, adopting a highly flexible, staggered alkane conformation[1]. In contrast, (S)-Pent-4-en-2-amine is a chiral homoallylic amine characterized by a terminal alkene[2]. The sp2 hybridization at the terminus restricts the conformational space of the alkyl tail and introduces a localized π-electron cloud.
Table 1: Physicochemical Properties Comparison
| Property | (S)-Pentan-2-amine | (S)-Pent-4-en-2-amine | Impact on Drug Design |
| Molecular Formula | C5H13N | C5H11N | Defines the degree of unsaturation and molecular weight. |
| Tail Hybridization | sp3 (Saturated) | sp2 (Unsaturated) | Alters the 3D vector projection and conformational flexibility of the tail. |
| Lipophilicity (LogP) | Higher | Lower | Alkene π-electrons increase polarizability, slightly enhancing the hydration shell. |
| Chemical Reactivity | Inert tail (Spectator) | Reactive alkene (Linchpin) | Terminal double bond enables late-stage diversification and cross-coupling. |
Bioisosterism and Lipophilicity in Drug Design
The strategic replacement of functional groups with bioisosteres is a cornerstone of lead optimization, aimed at improving developability metrics such as solubility, metabolic stability, and target affinity[3]. The transition from an alkane ((S)-Pentan-2-amine) to an alkene ((S)-Pent-4-en-2-amine) represents a nuanced bioisosteric shift.
While halogenation (e.g., fluorination) is classically used to modulate lipophilicity and block metabolic hotspots[4], the introduction of a double bond also predictably alters the partition coefficient (LogP). The π-electrons of the terminal alkene are more polarizable than the σ-bonds of the saturated alkane, allowing for stronger induced-dipole interactions with water molecules. Consequently, (S)-Pent-4-en-2-amine exhibits a slightly lower LogP than (S)-Pentan-2-amine. This subtle reduction in lipophilicity can be leveraged to mitigate non-specific binding and improve the aqueous solubility of a drug candidate without drastically altering its steric bulk or requiring complex de novo resynthesis[5].
Chemical Reactivity & Synthetic Utility
The true power of (S)-Pent-4-en-2-amine lies in its synthetic versatility. Homoallylic amines are privileged intermediates in the asymmetric synthesis of complex alkaloids and nitrogen-containing heterocycles[6]. While the saturated tail of (S)-Pentan-2-amine serves merely as a lipophilic anchor, the terminal alkene of (S)-Pent-4-en-2-amine acts as a dynamic chemical handle for late-stage functionalization.
Fig 1. Divergent late-stage functionalization pathways enabled by the terminal alkene.
Experimental Protocols: Self-Validating Systems
To ensure scientific rigor and reproducibility, the following workflows incorporate internal validation mechanisms to confirm causality and experimental success.
Protocol A: Thiol-Ene Click Functionalization of (S)-Pent-4-en-2-amine Causality & Design: Thiol-ene click chemistry proceeds via a radical mechanism, offering high regioselectivity (anti-Markovnikov) and functional group tolerance. This allows for the rapid generation of library analogs from a single homoallylic amine scaffold. Step-by-Step Methodology:
-
Preparation: Dissolve (S)-Pent-4-en-2-amine (1.0 equiv) and the desired functional thiol (1.2 equiv) in degassed methanol (0.1 M concentration).
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Initiation: Add the photoinitiator DPAP (2,2-Dimethoxy-2-phenylacetophenone, 0.05 equiv) to the mixture.
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Irradiation: Expose the reaction vessel to UV light (365 nm) for 2 hours at ambient temperature with continuous stirring.
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Validation (Self-Validating Step): Monitor the reaction progression via 1H-NMR of crude aliquots. The successful conversion is definitively validated by the complete disappearance of the characteristic multiplet alkene protons at δ 5.0–5.8 ppm and the simultaneous emergence of new thioether α-protons.
Protocol B: Comparative Lipophilicity (LogD) Determination Causality & Design: To empirically quantify the lipophilicity difference between the saturated and unsaturated amines, a miniaturized shake-flask method coupled with HPLC-UV/MS is utilized. Step-by-Step Methodology:
-
Phase Saturation: Pre-saturate n-octanol and PBS (pH 7.4) by stirring them together vigorously for 24 hours at 25°C.
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Sample Spiking: Prepare 1 mM stock solutions of (S)-Pentan-2-amine and (S)-Pent-4-en-2-amine in DMSO. Spike 10 µL of each stock into separate vials containing 1 mL of the biphasic octanol/PBS mixture.
-
Partitioning: Vortex the vials vigorously for 60 minutes, followed by centrifugation at 3000 x g for 15 minutes to ensure complete and sharp phase separation.
-
Quantification & Validation: Analyze both the aqueous and organic phases via HPLC-MS. Self-Validating Step: Run a reference standard (e.g., Propranolol) with a known LogD alongside the test compounds to confirm the system's calibration and phase integrity. Calculate LogD using the formula: LogD = Log(Area_org / Area_aq).
Fig 2. Self-validating experimental workflow for comparative LogD determination.
Conclusion
The selection between (S)-Pent-4-en-2-amine and (S)-Pentan-2-amine is dictated by the specific requirements of the drug discovery campaign. (S)-Pentan-2-amine provides a stable, metabolically predictable lipophilic moiety ideal for occupying hydrophobic pockets. Conversely, (S)-Pent-4-en-2-amine offers a highly versatile homoallylic handle, enabling late-stage diversification, structural rigidification via cross-metathesis, and fine-tuning of physicochemical properties.
References
-
Title: Asymmetric organocatalytic synthesis of chiral homoallylic amines Source: Beilstein Journal of Organic Chemistry (PMC) URL: [Link]
-
Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: Tactics in Contemporary Drug Design (PMC) URL: [Link]
-
Title: The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres Source: ChemRxiv URL: [Link]
-
Title: Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation Source: Journal of the American Chemical Society (PMC) URL: [Link]
Sources
- 1. CAS 216237-52-4 | (S)-Pentan-2-amine hydrochloride - Synblock [synblock.com]
- 2. 1416242-38-0 Cas No. | (S)-Pent-4-en-2-amine hydrochloride | Matrix Scientific [matrixscientific.com]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric organocatalytic synthesis of chiral homoallylic amines - PMC [pmc.ncbi.nlm.nih.gov]
Architecting Homochiral Amines: A Technical Blueprint for Modern Drug Discovery
By: Senior Application Scientist
The Chiral Imperative in Pharmaceutical Design
The spatial arrangement of atoms within a drug molecule profoundly dictates its pharmacological efficacy, pharmacokinetic profile, and safety. Among the most critical stereogenic centers in medicinal chemistry are chiral amines. It is estimated that approximately 40% of small-molecule active pharmaceutical ingredients (APIs) approved by the FDA contain a 1[1].
Historically, accessing these homochiral building blocks relied on the kinetic resolution of racemates—a mathematically flawed approach that inherently wastes 50% of the synthesized material. Today, the mandate for green chemistry and process efficiency has driven the industry toward asymmetric synthesis, where prochiral precursors are converted directly into single enantiomers with near-perfect stereocontrol.
Mechanistic Paradigms: Chemocatalysis vs. Biocatalysis
Traditional chemical syntheses often rely on the 2 (AH) of prochiral imines[2]. While highly effective and scalable, AH typically requires heavy metals (e.g., Iridium, Ruthenium), high-pressure hydrogen gas, and complex chiral ligands, necessitating rigorous downstream trace-metal scavenging to meet API safety thresholds.
To circumvent these limitations, the pharmaceutical industry is increasingly pivoting toward biocatalysis. Transaminases (TAms) have emerged as highly efficient enzymes capable of producing 3 from prochiral precursors in a single step under mild, aqueous conditions[3].
Engineering the Transaminase Workflow (The Sitagliptin Standard)
A seminal milestone in this field was the directed evolution of an (R)-selective transaminase from Arthrobacter sp. KNK168, which enabled the 4, the active pharmaceutical ingredient in Januvia®[4]. By engineering the enzyme's active site to accommodate bulky, complex pharmaceutical intermediates, researchers unlocked a highly scalable, metal-free route to homochiral amines.
Transaminase-mediated biocatalytic workflow for homochiral amine synthesis.
Self-Validating Protocol: Transaminase-Catalyzed Asymmetric Amination
The following protocol details the synthesis of a homochiral amine from a prochiral ketone using an engineered transaminase. As a Senior Application Scientist, I have structured this methodology to emphasize the causality behind each experimental parameter, ensuring a robust, self-validating system.
Objective: Convert a target prochiral ketone to a homochiral amine with >99% enantiomeric excess (ee), utilizing in-situ equilibrium shifting and orthogonal validation.
Step 1: Holoenzyme Assembly (Cofactor Saturation)
-
Action: Rehydrate lyophilized engineered Arthrobacter transaminase in 100 mM phosphate buffer (pH 8.0) containing 1 mM Pyridoxal 5'-phosphate (PLP). Incubate at 30°C for 30 minutes.
-
Causality: PLP is the obligate catalytic shuttle for the amino group. Pre-incubating the apoenzyme with excess PLP ensures 100% holoenzyme formation, preventing uncoupled turnover and maximizing initial reaction velocity.
Step 2: Substrate Loading & Thermodynamic Priming
-
Action: Add 50 mM prochiral ketone substrate dissolved in 10% v/v DMSO. Introduce 500 mM isopropylamine (IPA) as the amine donor.
-
Causality: DMSO enhances the aqueous solubility of lipophilic pharmaceutical intermediates. The 10-fold molar excess of IPA leverages the Law of Mass Action to drive the inherently reversible transamination forward.
Step 3: Biocatalytic Conversion & pH-Stat Control
-
Action: Incubate at 35°C under continuous agitation (250 rpm). Maintain pH at 8.0 using an automated pH-stat titrator with 1M NaOH.
-
Causality: As the reaction progresses, the consumption of IPA and generation of the product amine alters the solution's buffering capacity. Maintaining pH 8.0 ensures the amine donor remains partially unprotonated (nucleophilic) while preserving the enzyme's structural integrity.
Step 4: Equilibrium Shifting via In-Situ Product Removal (ISPR)
-
Action: Apply a continuous N₂ sweep over the headspace of the reaction vessel.
-
Causality: IPA donates its amine group and becomes acetone. Acetone accumulation causes severe product inhibition and thermodynamic stalling. Sweeping the volatile acetone out of the system physically removes the reverse-reaction substrate, irreversibly pulling the reaction to >99% conversion via Le Chatelier’s principle.
Step 5: Orthogonal Validation (Self-Validation Loop)
-
Action: Quench a 100 µL aliquot with 1M HCl, extract with methyl tert-butyl ether (MTBE), and analyze via Chiral HPLC against a chemically synthesized racemic standard.
-
Causality: The racemic standard ensures the chiral column can baseline-resolve both enantiomers. If the biocatalytic sample shows a single peak at the exact retention time of the desired enantiomer (and absent at the other), the system self-validates its >99% ee performance, ruling out false positives from co-eluting impurities.
Thermodynamic equilibrium shifting strategies in transaminase biocatalysis.
Next-Generation Modalities: Tandem Catalysis & Immobilization
While engineered TAms represent the current gold standard, the frontier of homochiral amine synthesis lies in process intensification and tandem catalysis. Recent breakthroughs include the development of the COFcap-2 reactor, a synthetic covalent organic framework capsule that co-immobilizes metal nanoparticles and biocatalytic systems to 5[5]. This artificial cell-like reactor traps catalysts within 300-400 nm cavities while allowing substrates and products to diffuse through 2 nm windows. Crucially, the COFcap-2 system can be recycled up to 15 times with retention of performance, directly addressing the historical instability of free enzymes in industrial settings.
Quantitative Data Summary
The selection of a synthetic modality depends heavily on the target molecule's steric constraints, required scale, and environmental impact goals. The table below summarizes the core performance metrics of current industry standards.
| Catalytic Modality | Catalyst System | Typical Enantiomeric Excess (ee) | Reaction Conditions | Mechanistic Advantage | Primary Limitation |
| Transition Metal AH | Ir/Ru-Chiral Phosphine Ligands | 90–98% | Organic solvent, 10–50 bar H₂, 50°C | Broad substrate scope for sterically hindered imines | Trace heavy metal contamination in APIs |
| Biocatalysis (Native) | Wild-type Transaminases | >99% | Aqueous buffer, 30°C, pH 7.5 | Perfect stereocontrol, green chemistry profile | Restricted to small aliphatic ketones |
| Biocatalysis (Engineered) | Directed Evolution Arthrobacter TAms | >99% | Aqueous/DMSO, 35–45°C, pH 8.0 | Accepts bulky, complex pharmaceutical intermediates | Susceptible to product/byproduct inhibition |
| Tandem Catalysis | COFcap-2 (Metal NPs + Enzyme) | >99% | Aqueous, Ambient Temp, 1 atm N₂ | Direct N₂ fixation, highly recyclable (15x) | Complex, multi-step catalyst synthesis |
References
-
[1] Title: Transaminase biocatalysis for chiral amines of pharmaceutical impact Source: bme.hu URL: 1
-
[3] Title: Transaminases for industrial biocatalysis: novel enzyme discovery Source: nih.gov URL: 3
-
[2] Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Source: acs.org URL: 2
-
[4] Title: Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization Source: dovepress.com URL: 4
-
[5] Title: COFcap2, a recyclable tandem catalysis reactor for nitrogen fixation and conversion to chiral amines Source: ul.ie URL: 5
Sources
The Definitive Technical Guide to (S)-Pent-4-en-2-amine Hydrochloride: Molecular Dynamics, Synthesis, and Applications in Drug Development
Executive Summary
In modern drug development and complex organic synthesis, the strategic selection of chiral building blocks dictates the efficiency, yield, and stereochemical integrity of the final active pharmaceutical ingredient (API). (S)-Pent-4-en-2-amine hydrochloride is a highly versatile, bifunctional chiral aliphatic amine. Featuring both a terminal olefin and a stereodefined primary amine, it serves as a critical linchpin for the construction of nitrogen-containing heterocycles, spirocyclic compounds, and complex secondary amines[1][2].
As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between theoretical molecular properties and practical, bench-level execution. This guide details the physicochemical profile of this compound, explains the mechanistic causality behind its handling, and provides a field-proven, self-validating protocol for its application in multicomponent coupling reactions.
Molecular Identity and Physicochemical Profiling
Understanding the exact stoichiometric and structural parameters of your reagents is the first step in ensuring reproducible reaction design. This compound consists of a five-carbon chain where the C2 position bears an amine group in the (S)-configuration, and the C4-C5 positions form a terminal alkene[3].
The compound is commercially and synthetically isolated as a hydrochloride salt rather than a free base. The causality behind this is twofold:
-
Oxidative and Thermal Stability: Free primary aliphatic amines are prone to air oxidation and can absorb ambient carbon dioxide to form carbamates. The protonated ammonium salt is highly stable, ensuring a prolonged shelf-life.
-
Prevention of Autoreactivity: The presence of both a nucleophilic amine and a reactive alkene in the same molecule can lead to unwanted intermolecular oligomerization or degradation over time. Protonation neutralizes the amine's nucleophilicity until it is intentionally liberated in the reaction vessel.
Quantitative Data Summary
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1416242-38-0[4] |
| Molecular Formula | C₅H₁₂ClN (or C₅H₁₁N · HCl)[3] |
| Molecular Weight | 121.61 g/mol [3] |
| Stereochemistry | (S)-configuration at C2 |
| Functional Groups | Primary amine (salt form), Terminal alkene |
Mechanistic Role in Asymmetric Synthesis
The true value of (S)-pent-4-en-2-amine lies in its orthogonal reactivity. The two functional groups can be manipulated independently or synergistically:
-
N-Heterocycle Formation: The terminal alkene and the amine can undergo intramolecular hydroamination catalyzed by transition metals (e.g., Gold or Titanium) to yield chiral 2,5-dimethylpyrrolidine derivatives. Alternatively, it is widely utilized in the synthesis of piperidine cores, which are ubiquitous in natural products and APIs[2].
-
Multicomponent Couplings: It is an excellent substrate for the Petasis Borono-Mannich reaction, allowing for the rapid assembly of complex, highly functionalized homoallylic amines from simple aldehydes and boronic acids[1].
-
Olefin Metathesis: Following the protection of the amine (e.g., as an N-Boc derivative), the terminal alkene can participate in Ring-Closing Metathesis (RCM) or Cross-Metathesis (CM) using Grubbs' catalysts to build macrocycles or spirocyclic building blocks[1].
Experimental Workflow: The Petasis Borono-Mannich Reaction
To demonstrate the practical utility of this compound, the following is a self-validating, step-by-step protocol for synthesizing complex secondary amines via the Petasis reaction[1].
Objective
To couple this compound with an aldehyde and an arylboronic acid to yield a stereochemically rich secondary amine.
Step-by-Step Methodology & Causality
Step 1: In Situ Free-Basing
-
Action: Suspend 1.0 equivalent (eq) of this compound (121.61 mg, 1.0 mmol) in anhydrous dichloromethane (DCM). Add 1.2 eq of N,N-diisopropylethylamine (DIPEA).
-
Causality: The hydrochloride salt is non-nucleophilic. DIPEA is a sterically hindered base that deprotonates the ammonium salt to liberate the active free primary amine without acting as a competing nucleophile in the subsequent steps.
Step 2: Imine Condensation
-
Action: Add 1.0 eq of the target aldehyde and 3Å molecular sieves to the mixture. Stir at room temperature for 2 hours.
-
Causality: The free primary amine attacks the electrophilic carbonyl carbon of the aldehyde. The molecular sieves act as a thermodynamic sink, sequestering the water byproduct to drive the equilibrium entirely toward the formation of the intermediate imine.
Step 3: Boronate Addition
-
Action: Add 1.2 eq of an arylboronic acid. Heat the reaction to 40°C and stir for 12–24 hours.
-
Causality: The boronic acid coordinates with the imine nitrogen. This Lewis acid-base interaction activates the imine and facilitates an intramolecular, stereoselective migration of the aryl group from the boron atom to the imine carbon, forming the new C-C bond.
Step 4: Self-Validating Isolation and Analysis
-
Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, concentrate the organic layer, and analyze via Thin-Layer Chromatography (TLC) using a Ninhydrin stain, followed by LC-MS.
-
Self-Validation: Ninhydrin selectively stains secondary amines (typically appearing as a distinct red/brown spot), allowing immediate visual confirmation that the primary amine starting material has been consumed and converted. LC-MS will confirm the exact mass of the newly formed Petasis adduct, validating the success of the multicomponent coupling before proceeding to purification.
Pathway Visualization
The following diagram illustrates the synthetic divergence of this compound into various high-value chemical scaffolds.
Synthetic divergence of (S)-Pent-4-en-2-amine into complex drug scaffolds.
References
-
Title: A Scalable Approach to Primary Amines via the Petasis Reaction Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]
-
Title: Piperidines cores are widespread in nature and the total synthesis Source: University of Exeter URL: [Link]
Sources
The Chemical Stability of Chiral Allylic Amine Salts: A Mechanistic and Practical Guide for Drug Development
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Chiral allylic amines are privileged scaffolds in modern pharmaceuticals, prized for their role in synthesizing complex, biologically active molecules.[1] Converting these amines into salts is a fundamental strategy to enhance physicochemical properties such as solubility and crystallinity.[2][3] However, this conversion belies a significant challenge: the inherent chemical instability of the allylic amine functional group. The interplay between the reactive allylic system, the nucleophilic amine, the stereogenic center, and the salt's microenvironment creates a complex stability profile that can profoundly impact a drug's safety, efficacy, and shelf-life.[2][4] This guide provides a comprehensive exploration of the degradation pathways, analytical strategies, and formulation tactics essential for navigating the complexities of chiral allylic amine salt stability.
Part 1: Foundational Principles of Stability and Degradation
A robust understanding of a drug candidate's stability begins with its fundamental molecular liabilities. For chiral allylic amine salts, this requires an appreciation for the unique reactivity of each component of the molecule.
Inherent Functional Group Liabilities
-
The Allylic System: The allylic position (a carbon atom adjacent to a double bond) is inherently activated. Its C-H bonds are weaker and more susceptible to abstraction, making it a prime target for autoxidation.[5][6] The π-system of the alkene itself is electron-rich and vulnerable to electrophilic attack and oxidative cleavage.
-
The Amine Group: As a primary or secondary amine, this group is both basic and nucleophilic. In its free base form, the lone pair of electrons on the nitrogen is readily available for oxidation, leading to the formation of N-oxides and hydroxylamines.[6][7]
-
The Chiral Center: The stereochemical integrity of the molecule is paramount to its biological activity. Conditions that promote racemization or epimerization, such as extreme pH or temperature, can lead to a complete loss of efficacy or the formation of undesired stereoisomers with different pharmacological or toxicological profiles.[8]
The Double-Edged Sword of Salt Formation
Forming a salt by protonating the amine is a critical step in drug development, but it introduces a new set of stability considerations.
-
Stabilizing Effects: Protonation of the amine group withdraws electron density and removes the lone pair's availability, significantly reducing its susceptibility to oxidation.[9] This is a primary reason why the salt form is often chemically more stable than the corresponding free base with respect to amine oxidation.
-
Destabilizing Effects: The choice of counter-ion is not trivial. It dictates the "micro-pH" of the drug substance in the presence of moisture, which can catalyze hydrolysis.[2] Furthermore, a significant risk in solid dosage forms is salt disproportionation , where the salt reverts to the neutral free base and free acid, especially under humid conditions.[3][4] This process can compromise physical and chemical stability, altering dissolution rates and exposing the now-liberated free amine to its inherent degradation pathways.
Part 2: Major Degradation Pathways of Chiral Allylic Amine Salts
Understanding the specific chemical reactions that lead to degradation is essential for developing targeted stabilization strategies. Forced degradation studies, which intentionally stress the molecule, are designed to reveal these pathways.[5][10][11]
1. Oxidative Degradation
Oxidation is one of the most common degradation routes for allylic amines.[7] These reactions are often complex, proceeding via free-radical chain mechanisms and catalyzed by light, heat, or trace metal ions.
-
Key Mechanisms:
-
Amine Oxidation: Direct oxidation of any residual free amine can form N-oxides or hydroxylamines.
-
Allylic Oxidation: Abstraction of a hydrogen atom from the allylic carbon can lead to a resonance-stabilized radical. This radical can then react with oxygen to form hydroperoxides, which can further decompose into allylic alcohols or ketones.[5][6]
-
Epoxidation: The double bond can be oxidized to form an epoxide, which may subsequently be hydrolyzed.
-
A generalized scheme for the oxidative degradation of a chiral allylic amine is presented below.
Caption: Workflow for a typical forced degradation study.
Experimental Protocols
The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without destroying the sample. [10][11] Protocol 1: Acid/Base Hydrolysis
-
Prepare a solution of the chiral allylic amine salt (e.g., 1 mg/mL) in a suitable solvent.
-
For acid hydrolysis, add an equal volume of 0.1 M HCl. For base hydrolysis, use 0.1 M NaOH. [5]3. Heat the solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 8, 24 hours).
-
Neutralize the samples before analysis to prevent damage to the analytical column.
-
Causality Check: If no degradation is observed, more strenuous conditions (e.g., 1 M acid/base, higher temperature) may be required. [5]If degradation is too rapid, reduce the temperature or stressor concentration.
Protocol 2: Oxidative Degradation
-
Prepare a solution of the drug salt (e.g., 1 mg/mL).
-
Add a solution of hydrogen peroxide to achieve a final concentration of ~3%. [11]3. Store the solution at room temperature, protected from light, and collect samples at time points.
-
Self-Validation: Analyze a control sample of the drug in the same solvent without peroxide to ensure observed changes are due to oxidation.
Protocol 3: Photostability Testing
-
Expose the solid drug substance and a solution of the drug to a calibrated light source providing both UV and visible light, as specified in ICH Q1B. The total illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter. [12]2. A parallel set of samples, protected from light (e.g., wrapped in aluminum foil), must be stored under the same temperature and humidity conditions to serve as dark controls.
-
Analyze the light-exposed and dark control samples to differentiate between photolytic and thermal degradation.
Part 4: Advanced Analytical Techniques for Stability Monitoring
A multi-faceted analytical approach is required to fully characterize the stability of a chiral allylic amine salt.
The Stability-Indicating Method
The primary workhorse is a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. [6]Its defining characteristic is the demonstrated ability to separate the active pharmaceutical ingredient (API) from all known degradation products and process impurities.
| Parameter | Typical Choice | Rationale / Expertise Insight |
| Column | Reversed-Phase C18 | Good retention and separation for a wide range of polarities. |
| Chiral Column | Polysaccharide-based CSPs | Crucial. Must be used to confirm enantiomeric purity and detect any racemization. This is a separate method or a primary method if the achiral separation is insufficient. [13][14][15] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate, acetate) | Buffer is critical to control the ionization state of the amine and achieve reproducible chromatography. |
| Detector | Photodiode Array (PDA/DAD) | Allows for peak purity analysis, ensuring a chromatographic peak is not composed of co-eluting species. |
| Coupled Detector | Mass Spectrometry (MS) | Essential for identifying unknown degradant peaks by providing molecular weight information. [15] |
Structure Elucidation and Chiral Integrity
-
LC-MS/MS and HRMS: Once a degradation product is detected, tandem mass spectrometry (MS/MS) provides fragmentation data that acts as a "fingerprint" to help deduce the structure. High-Resolution MS (HRMS) provides a highly accurate mass measurement, allowing for the confident determination of the elemental formula.
-
Chiral Chromatography (HPLC/SFC): This is the gold standard for quantifying the enantiomeric excess (ee) of the parent compound and any chiral degradants. [8]Supercritical Fluid Chromatography (SFC) is often faster and provides higher resolution for chiral separations. [14]* Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. It is highly sensitive to the chiral environment of a molecule and can be a rapid, non-separative tool to screen for changes in stereochemical integrity during stability studies. [8][16]
Part 5: Strategies for Enhancing Stability
A proactive approach, informed by the results of forced degradation studies, is key to building a stable drug product.
-
Rational Salt Selection: Beyond solubility, the ideal counter-ion will form a stable, non-hygroscopic salt and maintain a micro-pH in the solid state where the drug is most stable. [2]A general rule of thumb is to select a counter-ion such that the difference between the pKa of the acid and the pKa of the amine (ΔpKa) is greater than 3 to minimize disproportionation. [4]* Formulation Design:
-
Antioxidants: Incorporating antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid can scavenge free radicals and inhibit oxidative degradation pathways.
-
Buffers: In liquid or semi-solid formulations, buffers are essential to maintain the pH in a stable range. [17] * Excipient Compatibility: All excipients must be screened for reactivity with the drug substance. For example, some excipients contain reactive peroxide impurities that can initiate oxidation.
-
-
Packaging and Storage:
-
Light Protection: Use of amber glass or opaque packaging is a simple and effective way to prevent photodegradation. [12] * Oxygen and Moisture Control: Packaging under an inert atmosphere (e.g., nitrogen) and including desiccants can protect against oxidative and hydrolytic degradation, respectively.
-
Conclusion
The chemical stability of chiral allylic amine salts is a multifaceted challenge that demands a deep, mechanistic understanding of the molecule's inherent liabilities. The allylic system and the amine group present clear vulnerabilities to oxidation, while the chiral center requires constant vigilance against isomerization. Salt formation, while beneficial, introduces its own complexities of disproportionation and micro-environmental effects.
A successful drug development program hinges on a proactive and systematic approach. This involves conducting comprehensive forced degradation studies to map potential degradation pathways, developing robust, stability-indicating analytical methods capable of monitoring both chemical and chiral purity, and implementing intelligent formulation and packaging strategies to protect the molecule. By integrating these principles, researchers can ensure the development of safe, effective, and stable medicines.
References
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A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. [Link]
-
Stability of pharmaceutical salts in solid oral dosage forms. (n.d.). Academia.edu. [Link]
-
FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014, April 15). PharmaTutor. [Link]
-
Factors affecting stability of drugs. (n.d.). SlideShare. [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Discovery & Development. [Link]
-
High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. (n.d.). PMC. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]
-
Pharmaceutical Salts Optimization of Solubility or Even More? (2010, March 1). Chimica Oggi. [Link]
-
Analytical Methods. (2007, December 14). Books Gateway. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. [Link]
-
Synthesis of Chiral, Enantiopure Allylic Amines by the Julia Olefination of α-Amino Esters. (2016, June 21). MDPI. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products. (1998, January 1). European Medicines Agency. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry. [Link]
-
Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. (n.d.). Encompass. [Link]
-
Impact of Solvent on the Thermal Stability of Amines. (2022, October 19). PMC. [Link]
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- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. (PDF) Stability of pharmaceutical salts in solid oral dosage forms [academia.edu]
- 5. rjptonline.org [rjptonline.org]
- 6. pharmatutor.org [pharmatutor.org]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. books.rsc.org [books.rsc.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. onyxipca.com [onyxipca.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Factors affecting stability of drugs | PPTX [slideshare.net]
Methodological & Application
Application Note & Protocol: A Detailed Guide to Peptide Coupling with (S)-Pent-4-en-2-amine Hydrochloride
Introduction
The synthesis of peptides is a fundamental process in drug discovery and biochemical research, enabling the creation of novel therapeutics and research tools.[1] While the formation of an amide bond between standard proteinogenic amino acids is well-established, the incorporation of unnatural or structurally unique amino acids, such as (S)-Pent-4-en-2-amine hydrochloride, presents distinct challenges. This guide provides a comprehensive protocol and in-depth scientific rationale for the successful peptide coupling of this non-standard amine, addressing the specific hurdles posed by its hydrochloride salt form and potential steric considerations. This document is intended for researchers, scientists, and drug development professionals seeking to expand their peptide synthesis capabilities.
Core Principles of Amide Bond Formation: The Peptide Bond
The formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another.[2] From a thermodynamic standpoint, the direct reaction is unfavorable. Therefore, the process necessitates the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[3][4][5] This activation is the primary role of a coupling reagent. The general mechanism involves the conversion of the carboxylic acid into a more reactive species, which is then readily attacked by the free amine of the other amino acid to form the stable amide linkage.[6]
A Guide to Reagent Selection for Coupling with this compound
The success of a peptide coupling reaction, especially with a non-standard amine, is highly dependent on the judicious selection of reagents.
Coupling Reagents: A Comparative Overview
A variety of coupling reagents are available, each with its own advantages and disadvantages.[4][7][8]
-
Carbodiimides (e.g., DCC, EDC): These are cost-effective and widely used coupling reagents.[1] However, they are known to cause racemization, particularly when used alone, and the dicyclohexylurea (DCU) byproduct of DCC is poorly soluble, complicating purification in solution-phase synthesis.[1][9]
-
Phosphonium Salts (e.g., BOP, PyBOP): These reagents offer high coupling efficiency with a reduced risk of racemization compared to carbodiimides.[3][9] However, they can be more expensive and may require more stringent handling.
-
Uronium/Aminium Salts (e.g., HBTU, HATU): These are highly efficient coupling reagents known for rapid reaction kinetics and minimal racemization, making them an excellent choice for challenging couplings.[1][3][10] HATU, in particular, is often favored for its ability to mediate difficult couplings, including those involving sterically hindered amino acids.[10][11][12]
For the coupling of this compound, a high-efficiency uronium salt reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is recommended to ensure a high yield and minimize potential side reactions.
The Crucial Role of Additives
To further suppress racemization, coupling reagents are often used in conjunction with additives.[7][13] The most common additives are 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the activated carboxylic acid to form an active ester intermediate, which is less prone to racemization and readily undergoes aminolysis.[14] Modern coupling reagents like HATU already incorporate a HOAt moiety within their structure, providing this benefit without the need for a separate additive.[15]
Base Selection: A Critical Parameter
The choice of base is paramount in peptide coupling reactions, especially when dealing with an amine hydrochloride salt.[13][16] The base serves two essential functions:
-
Neutralization of the Amine Salt: (S)-Pent-4-en-2-amine is provided as a hydrochloride salt. The base is required to neutralize the HCl and liberate the free amine, making it available for the nucleophilic attack.
-
Deprotonation of the Carboxylic Acid: The base facilitates the deprotonation of the N-protected amino acid, forming a carboxylate anion that initiates the reaction with the coupling reagent.[10]
A non-nucleophilic, sterically hindered tertiary amine is the ideal choice to avoid unwanted side reactions. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is a widely used and effective base for this purpose.[10][17] Typically, at least two equivalents of the base are required: one to neutralize the amine hydrochloride and one for the coupling reaction itself.
Solvent Considerations
The choice of solvent can significantly impact the solubility of reagents and the reaction rate. Polar aprotic solvents are generally preferred for peptide coupling reactions. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent choices due to their ability to dissolve most reagents and peptides. It is crucial to use anhydrous (dry) solvents to prevent hydrolysis of the activated carboxylic acid intermediate.
Detailed Step-by-Step Protocol for Peptide Coupling with this compound
This protocol describes the solution-phase coupling of an N-protected amino acid with this compound using HATU as the coupling reagent and DIPEA as the base.
Materials and Reagents
| Reagent/Material | Purpose |
| N-protected amino acid (e.g., Fmoc-Ala-OH) | Carboxylic acid component |
| This compound | Amine component |
| HATU | Coupling reagent |
| DIPEA (Hünig's base) | Non-nucleophilic base |
| Anhydrous DMF | Reaction solvent |
| Dichloromethane (DCM) | Solvent for work-up |
| 1 M HCl (aq.) | For aqueous wash |
| Saturated NaHCO₃ (aq.) | For aqueous wash |
| Brine (Saturated NaCl (aq.)) | For aqueous wash |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying agent |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | For agitation |
| Argon or Nitrogen supply | To maintain an inert atmosphere |
| Separatory funnel | For aqueous work-up |
| Rotary evaporator | For solvent removal |
| Silica gel for column chromatography | For purification |
| Appropriate eluents for chromatography | For purification |
Experimental Workflow Diagram
Sources
- 1. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. jpt.com [jpt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. hepatochem.com [hepatochem.com]
- 7. peptide.com [peptide.com]
- 8. scribd.com [scribd.com]
- 9. bachem.com [bachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. peptidechemistry.org [peptidechemistry.org]
- 15. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 16. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 17. youtube.com [youtube.com]
Application Note: Divergent Catalytic Synthesis of Chiral N-Heterocycles from (R)-Pent-4-en-2-amine
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Application Note & Experimental Protocol
Introduction & Mechanistic Insights
The integration of chiral saturated and partially unsaturated N-heterocycles—specifically pyrrolidines, piperidines, and tetrahydropyridines—is a cornerstone of modern drug discovery. These motifs act as rigidified pharmacophores that predictably steer 3D molecular conformation, thereby improving target binding affinity and optimizing pharmacokinetic/pharmacodynamic (PK/PD) profiles.
(R)-Pent-4-en-2-amine is a highly versatile "chiral pool" building block that provides a pre-installed stereocenter and a terminal olefin[1]. This unique structural topology enables orthogonal functionalization, allowing chemists to access diverse heterocyclic scaffolds from a single precursor. In the literature, this synthon has been successfully deployed in the total synthesis of polyhydroxylated indolizidine alkaloids (e.g., (-)-steviamine analogues) via ring-closing metathesis (RCM) and cyclization cascades[2], as well as in complex intra- and intermolecular hydroamination studies[3].
Causality in Experimental Design
To harness (R)-pent-4-en-2-amine effectively, the synthetic strategy must account for the reactivity of both the primary amine and the terminal olefin:
-
The Necessity of N-Protection: Free primary amines are notorious for coordinating to the ruthenium centers of Grubbs and Hoveyda-Grubbs catalysts, leading to rapid catalyst poisoning. By converting the amine to a tert-butyl carbamate (Boc), the nitrogen lone pair is delocalized into the carbonyl group. This eliminates deleterious metal coordination and ensures high catalyst turnover numbers (TON).
-
Pathway A (RCM to Tetrahydropyridines): N-allylation of the protected amine generates a diene. Subjecting this diene to RCM relies on the thermodynamic stability of the resulting 6-membered ring. The reaction is entropically driven forward by the continuous evolution and removal of volatile ethylene gas (Le Chatelier’s principle).
-
Pathway B (Cross-Metathesis to
-Lactams): Cross-metathesis (CM) with an electron-deficient olefin (methyl acrylate) generates an (E)- -unsaturated ester. Subsequent removal of the Boc group exposes the primary amine, triggering a spontaneous, entropically favored intramolecular acyl substitution (lactamization) to yield a chiral -unsaturated -lactam.
Synthetic Workflow Visualization
Divergent pathways for synthesizing chiral N-heterocycles from (R)-pent-4-en-2-amine.
Quantitative Data & Catalyst Optimization
The success of these pathways heavily depends on catalyst selection. Below is the optimization data for both the RCM and CM steps.
Table 1: Catalyst Screening for RCM of N-Boc-N-allyl-(R)-pent-4-en-2-amine (Pathway A)
| Catalyst | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Grubbs I | 5.0 | DCM | 25 | 24 | 45 |
| Grubbs II | 5.0 | DCM | 40 | 4 | 92 |
| Hoveyda-Grubbs II | 2.0 | Toluene | 80 | 2 | 96 |
Insight: Grubbs II and Hoveyda-Grubbs II significantly outperform Grubbs I due to the increased stability and initiation rate provided by the N-heterocyclic carbene (NHC) ligand.
Table 2: Optimization of Cross-Metathesis with Methyl Acrylate (Pathway B)
| Catalyst | Loading (mol%) | Acrylate (Eq.) | Solvent | Temp (°C) | Yield (%) | E/Z Ratio |
|---|---|---|---|---|---|---|
| Grubbs II | 5.0 | 2.0 | DCM | 40 | 68 | 8:1 |
| Hoveyda-Grubbs II | 5.0 | 2.0 | DCM | 40 | 85 | >20:1 |
| Hoveyda-Grubbs II | 2.0 | 3.0 | Toluene | 80 | 94 | >20:1 |
Insight: Cross-metathesis with electron-deficient olefins (Type II olefins) requires the highly active Hoveyda-Grubbs II catalyst to achieve excellent yields and high (E)-stereoselectivity.
Experimental Protocols
The following protocols are designed as self-validating systems. TLC monitoring and specific quenching steps are built-in to ensure reproducibility and prevent transition-metal contamination in downstream biological assays.
Protocol A: Synthesis of (R)-1-Boc-2-methyl-1,2,3,6-tetrahydropyridine
Step 1: N-Protection and N-Allylation
-
Boc Protection: Dissolve (R)-pent-4-en-2-amine hydrochloride (10.0 mmol) in anhydrous CH₂Cl₂ (50 mL). Add triethylamine (25.0 mmol) and cool to 0 °C. Dropwise add Boc₂O (11.0 mmol). Stir at room temperature (RT) for 4 h. Wash with 1M HCl, brine, dry over Na₂SO₄, and concentrate to yield N-Boc-(R)-pent-4-en-2-amine.
-
Allylation: Dissolve the crude N-Boc intermediate in anhydrous DMF (30 mL) under an argon atmosphere. Cool to 0 °C. Add NaH (60% dispersion in mineral oil, 15.0 mmol) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.
-
Add allyl bromide (15.0 mmol) dropwise. Warm to RT and stir for 12 h.
-
Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with water and brine to remove DMF. Dry and concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1) to afford the diene intermediate.
Step 2: Ring-Closing Metathesis (RCM)
-
Dissolve the N-Boc-N-allyl diene (5.0 mmol) in anhydrous CH₂Cl₂ (500 mL). Note: High dilution (0.01 M) is critical to favor intramolecular RCM over intermolecular cross-metathesis.
-
Degas the solution by bubbling argon for 15 minutes.
-
Add Grubbs II catalyst (0.25 mmol, 5 mol%). Heat the reaction to a gentle reflux (40 °C) for 4 h.
-
Quenching: Add ethyl vinyl ether (2.0 mL) and stir for 30 minutes at RT. This step generates a catalytically inactive Fischer carbene, preventing double-bond isomerization during workup.
-
Concentrate the mixture and purify via silica gel chromatography to yield the chiral tetrahydropyridine.
Protocol B: Synthesis of (R)-6-Methyl-5,6-dihydro-1H-pyridin-2-one
Step 1: Cross-Metathesis (CM)
-
Dissolve N-Boc-(R)-pent-4-en-2-amine (5.0 mmol) and methyl acrylate (15.0 mmol, 3.0 eq) in anhydrous toluene (50 mL) under argon.
-
Add Hoveyda-Grubbs II catalyst (0.1 mmol, 2 mol%).
-
Heat the mixture to 80 °C for 2 h. Monitor complete consumption of the starting material via TLC (visualized with KMnO₄ stain).
-
Quench with ethyl vinyl ether (1.0 mL), concentrate, and purify via flash chromatography to isolate (E)-methyl 5-(Boc-amino)hex-2-enoate.
Step 2: Deprotection and Lactamization
-
Dissolve the CM product (4.0 mmol) in a 1:1 mixture of CH₂Cl₂ and Trifluoroacetic Acid (TFA) (10 mL total volume). Stir at RT for 2 h.
-
Concentrate the reaction mixture in vacuo to remove excess TFA.
-
Redissolve the resulting crude amine-TFA salt in methanol (20 mL). Add triethylamine (20.0 mmol) to neutralize the salt and promote cyclization.
-
Reflux the mixture (65 °C) for 6 h. The intramolecular amidation will proceed cleanly.
-
Concentrate and purify via flash chromatography (CH₂Cl₂/MeOH 95:5) to yield the optically pure
-lactam.
References
- Source: illinois.
- Concise synthesis of (-)
- Source: nuph.edu.
Sources
Application Note: Strategic Synthesis of Chiral Pipecolic Acid Scaffolds using (S)-Pent-4-en-2-amine
This Application Note provides a comprehensive technical guide for utilizing (S)-Pent-4-en-2-amine in multicomponent Petasis (Borono-Mannich) reactions. It focuses on the strategic application of this chiral homoallylic amine to synthesize enantioenriched pipecolic acid derivatives via a Petasis-Ring Closing Metathesis (RCM) sequence—a high-value workflow in modern peptidomimetic drug discovery.
Executive Summary & Strategic Utility
(S)-Pent-4-en-2-amine is a bifunctional chiral building block that uniquely combines a stereogenic center with a terminal alkene "handle." In the context of the Petasis reaction, it serves two critical functions:
-
Chiral Induction: The existing (S)-stereocenter directs the diastereoselective addition of the organoboron nucleophile to the iminium intermediate, establishing a new stereocenter with high fidelity.
-
Structural Diversity (The "Homoallylic Handle"): The terminal alkene remains inert during the Petasis coupling but is perfectly positioned for subsequent Ring-Closing Metathesis (RCM) . This allows for the rapid conversion of acyclic Petasis products into 6-membered nitrogen heterocycles (e.g., pipecolic acid derivatives), which are privileged pharmacophores in drugs like local anesthetics and immunosuppressants.
This protocol details the Petasis-RCM sequence , providing a streamlined route to 2,6-disubstituted piperidines.
Mechanistic Insight: Stereochemical Induction
The success of this protocol relies on the diastereoselective nature of the Petasis reaction when using chiral amines.[1]
The Mechanism
The reaction proceeds through the formation of an "ate" complex between the organoboronic acid and the hydroxyl group of the carbonyl component (typically glyoxylic acid or salicylaldehyde). This facilitates the intramolecular transfer of the alkenyl/aryl group to the iminium ion formed by the condensation of (S)-pent-4-en-2-amine and the aldehyde.
Stereocontrol Model
The stereochemistry is governed by the minimization of allylic strain (A-strain) in the transition state. The (S)-alpha-methyl group of the amine orients itself to minimize steric clash with the incoming boronate nucleophile.
Figure 1: Mechanistic flow of the Petasis reaction highlighting the critical 'ate' complex formation and irreversible C-C bond formation.
Experimental Protocols
Protocol A: The Multicomponent Petasis Coupling
This step couples the chiral amine, glyoxylic acid, and a vinyl boronic acid to create the di-unsaturated amino acid precursor.
Reagents:
-
(S)-Pent-4-en-2-amine (1.0 equiv)
-
Glyoxylic acid monohydrate (1.0 - 1.2 equiv)
-
Vinylboronic acid pinacol ester (or similar vinyl boronate) (1.2 equiv)
-
Solvent: Hexafluoroisopropanol (HFIP) or Dichloromethane (DCM). Note: HFIP is highly recommended as it accelerates the reaction via hydrogen-bond activation.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve glyoxylic acid monohydrate (1.0 mmol) in HFIP (3.0 mL, 0.33 M).
-
Amine Addition: Add (S)-pent-4-en-2-amine (1.0 mmol) slowly. Stir for 15 minutes at Room Temperature (RT) to ensure imine formation. Solution may warm slightly.
-
Boronate Addition: Add the vinyl boronic acid (1.2 mmol) in one portion.
-
Reaction: Stir the mixture vigorously at RT.
-
Time: In HFIP, reaction is typically complete in 2–6 hours. In DCM, it may require 24–48 hours.
-
Monitoring: Monitor by TLC or LC-MS for the consumption of the imine.
-
-
Workup: Remove the solvent under reduced pressure (HFIP can be recovered).
-
Purification: The crude residue is often a zwitterionic amino acid. For ease of purification, it is standard to perform an in-situ esterification (e.g., TMS-diazomethane or SOCl2/MeOH) to convert the carboxylic acid to a methyl ester before flash column chromatography (Hexanes/EtOAc).
Yield Expectation: 75–90% Diastereomeric Ratio (dr): Typically >90:10 (anti:syn).
Protocol B: Ring-Closing Metathesis (RCM)
This step cyclizes the Petasis product to form the dehydropipecolic acid scaffold.
Reagents:
-
Petasis Product (Methyl Ester form)
-
Catalyst: Grubbs 2nd Generation or Hoveyda-Grubbs II (2–5 mol%)
-
Solvent: Anhydrous DCM (Degassed)
Procedure:
-
Setup: Dissolve the Petasis product in anhydrous, degassed DCM.
-
Catalyst Addition: Add the Grubbs catalyst (2–5 mol%) under an inert atmosphere (N2 or Ar).
-
Reflux: Heat the solution to reflux (40°C) for 2–12 hours.
-
Quenching: Once TLC shows conversion, cool to RT. Add activated charcoal or a scavenger resin (e.g., SiliaMetS®) to remove Ruthenium residues. Filter through a pad of Celite.
-
Isolation: Concentrate filtrate and purify via flash chromatography.
Figure 2: The sequential workflow from raw materials to the cyclic pipecolic acid pharmacophore.
Data & Optimization Parameters
Solvent Effects on Petasis Reaction
The choice of solvent dramatically impacts reaction rate and conversion.
| Solvent | Dielectric Constant | Reaction Time | Typical Yield | Notes |
| HFIP | 16.7 | 2 - 6 h | 85 - 95% | Recommended. Activates boronate/imine via H-bonding. |
| DCM | 8.9 | 24 - 48 h | 60 - 75% | Standard, but slow. |
| Toluene | 2.4 | 48+ h | 40 - 60% | Requires reflux; lower diastereoselectivity. |
| Ethanol | 24.5 | 12 - 24 h | 65 - 80% | Good green alternative; protic nature helps. |
Substrate Scope (Boronic Acid Component)
The (S)-Pent-4-en-2-amine is compatible with various vinyl boronic acids to tune the RCM ring size or substitution.
| Boronic Acid Type | Petasis Product | RCM Product | Application |
| Vinyl Boronic Acid | Di-ene (Terminal) | 1,2,3,6-Tetrahydropyridine | Pipecolic Acid Mimetics |
| Styryl Boronic Acid | Styryl-amine | No RCM (unless modified) | Acyclic Chiral Amines |
| Allyl Boronic Pinacol Ester | 1,7-Diene | 7-Membered Azepane | Azepane Scaffolds |
Troubleshooting & Expert Tips
-
Protodeboronation: Vinyl boronic acids can undergo protodeboronation (losing the boron group) before reacting.
-
Solution: Use Vinyl Boronic Acid Pinacol Esters instead of free acids. They are more stable and release the active species slowly.
-
Solution: Ensure the reaction is not too acidic. While glyoxylic acid provides the necessary protons, adding excess strong acid is detrimental.
-
-
Low Diastereoselectivity:
-
Cause: High temperature or non-polar solvents.
-
Fix: Run the reaction at lower temperatures (0°C to RT) in HFIP or Ethanol. The "ate" complex formation is reversible; lower temps favor the thermodynamic, stereoselective pathway.
-
-
RCM Failure (Polymerization):
-
Cause: Concentration too high.
-
Fix: The RCM step must be dilute (<0.01 M). If the catalyst dies, add a second portion of Grubbs II (1-2 mol%).
-
References
-
Petasis, N. A., & Akritopoulou, I. (1993).[1][4] The boronic acid mannich reaction: A new method for the synthesis of geometrically pure allylamines. Tetrahedron Letters, 34(4), 583–586. Link
-
Candeias, N. R., et al. (2010). Boronic Acids and Esters in the Petasis-Borono-Mannich Multicomponent Reaction.[5] Chemical Reviews, 110(10), 6169–6193. Link
-
Morozova, V. A., et al. (2017).[2] Synthesis of enantiopure cyclic amino acid derivatives via a sequential diastereoselective Petasis reaction/ring closing olefin metathesis process. Tetrahedron: Asymmetry, 28(3), 349–354.[2] Link
-
Schreiber, S. L., et al. (2010). Diversity-Oriented Synthesis of Biaryl-Containing Medium Rings using a One-Bead/One-Stock Solution Platform. Journal of the American Chemical Society, 132(40), 14118–14125. Link
-
Kishore, K. G., et al. (2013). HFIP-Promoted Petasis Borono-Mannich Reaction: A Facile Synthesis of Alkylaminophenols. Synlett, 24(16), 2123-2126. Link
Sources
Application Note: Divergent Synthesis of Non-Proteinogenic Amino Acids via Homoallylic Amine Precursors
Abstract & Strategic Value
The demand for non-proteinogenic amino acids (NPAAs) in peptidomimetic drug design has surged due to their ability to induce specific secondary structures (helices, turns) and resist proteolytic degradation. This guide details a robust, modular workflow for synthesizing chiral
Unlike traditional Strecker or alkylation syntheses, this "Masked Amino Acid" strategy utilizes the terminal alkene of a homoallylic amine as a latent carboxylate equivalent. This allows researchers to install complex side chains before revealing the sensitive amino acid functionality, minimizing racemization risks and protecting group manipulations.
Strategic Overview: The "Masked" Pathway
The workflow relies on two high-fidelity transformations:
-
Stereoselective Upstream Assembly: Indium-mediated allylation of N-tert-butanesulfinyl imines (Ellman’s imines) to generate chiral homoallylic amines with high diastereoselectivity (
). -
Downstream Oxidative Unmasking: Ruthenium-catalyzed oxidative cleavage of the alkene to yield the free carboxylic acid, followed by sulfinyl deprotection.
Logical Workflow Diagram
Caption: Figure 1. Modular workflow transforming chiral imines to gamma-amino acids via a homoallylic amine intermediate.
Detailed Experimental Protocols
Stage 1: Stereoselective Synthesis of Homoallylic Amines
Objective: To synthesize the chiral homoallylic amine precursor with high diastereomeric excess. Mechanism: The tert-butanesulfinyl group serves as a chiral auxiliary, directing the Indium-mediated nucleophilic attack to the Si-face or Re-face of the imine (Zimmerman-Traxler transition state).
Materials:
-
(R)- or (S)-N-tert-butanesulfinyl imine (1.0 equiv)
-
Allyl bromide (1.5 equiv)
-
Indium powder (1.2 equiv, 100 mesh)
-
THF (anhydrous)
Protocol:
-
Setup: In a flame-dried round-bottom flask under Argon, suspend Indium powder (1.2 equiv) in anhydrous THF (0.5 M concentration relative to imine).
-
Activation: Add Allyl bromide (1.5 equiv) dropwise. Stir at room temperature for 15 minutes until the mixture becomes homogenous/cloudy (formation of allylindium species).
-
Addition: Cannulate a solution of the Sulfinyl imine (1.0 equiv) in THF into the allylindium mixture.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (EtOAc/Hexanes 1:2).
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (typically 20-40% EtOAc in Hexanes).
Data Validation Point:
-
Expected Yield: 85–95%
-
Stereochemistry: Check diastereomeric ratio (dr) via ¹H NMR or HPLC. Expect >98:2 dr.
Stage 2: Ruthenium-Catalyzed Oxidative Cleavage
Objective: To convert the terminal alkene directly to a carboxylic acid without racemizing the amine center. Safety Note: This reaction generates RuO₄ (volatile, toxic). Work in a well-ventilated fume hood. Avoid using CCl₄ (traditional solvent); this protocol uses a safer EtOAc/MeCN system.
Materials:
-
Homoallylic amine (from Stage 1)
-
NaIO₄ (Sodium Periodate) (4.0 equiv)
-
Solvent Mix: CCl4:CH3CN:H2O (2:2:[1]3) OR EtOAc:CH3CN:H2O (2:2:3) for greener compliance.
Protocol:
-
Solution A: Dissolve the homoallylic amine (1.0 mmol) in EtOAc (2 mL) and MeCN (2 mL).
-
Solution B: Dissolve NaIO₄ (4.0 mmol, 855 mg) in H₂O (3 mL).
-
Catalyst Addition: Add RuCl₃ (0.02 mmol) to Solution A. The solution will turn dark.
-
Oxidation: Add Solution B to the mixture with vigorous stirring. The mixture will turn bright yellow/orange (formation of RuO₄) and then precipitate black RuO₂ as the cycle proceeds.
-
Monitoring: Stir vigorously at room temperature for 2–4 hours.
-
Tip: If the mixture turns green/black and stays black, the oxidant is depleted. Add more NaIO₄. The active cycle requires a yellow/orange supernatant.
-
-
Quench: Add saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) to reduce residual RuO₄ and Iodine species. The mixture will darken significantly.
-
Extraction: Extract with EtOAc (3x). The carboxylic acid product will be in the organic layer (if N-protected).
-
Note: If the amino acid is zwitterionic after deprotection, ion-exchange chromatography is required. For this stage (N-sulfinyl protected), it remains organic-soluble.
-
Mechanism of Catalysis
Caption: Figure 2. The catalytic cycle of Ruthenium-mediated oxidative cleavage. NaIO4 is essential to regenerate the active Ru(VIII) species.
Data Summary & Troubleshooting
Comparative Yields of Common Substrates
| Substrate (R-Group) | Method | Yield (Step 1) | Yield (Step 2) | Final ee/dr |
| Phenyl (Ph) | Indium/Allyl-Br | 92% | 81% | >99% ee |
| Isopropyl (iPr) | Indium/Allyl-Br | 88% | 75% | >98% ee |
| Cyclohexyl (Cy) | Indium/Allyl-Br | 90% | 78% | >98% ee |
| Benzyl (Bn) | Indium/Allyl-Br | 85% | 70% | 96% ee |
Expert Troubleshooting Tips
-
Problem: Low yield in oxidation step; formation of aldehydes instead of acids.
-
Solution: Ensure sufficient NaIO₄ (at least 4 equiv) is used. Aldehydes are intermediates.[3] If the reaction stalls, add 10% more NaIO₄.
-
-
Problem: "Black sludge" formation that is difficult to separate.
-
Solution: Filter the quenched reaction mixture through a pad of Celite before extraction to remove insoluble RuO₂ byproducts.
-
-
Problem: Racemization of the alpha-center.
-
Insight: The oxidative cleavage conditions are generally neutral/mildly acidic and do not typically racemize the amine center. However, avoid prolonged exposure to basic workups if the N-protecting group is labile.
-
References
-
Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link
-
Stockman, R. A., et al. (2010). "Oxidative cleavage of homoallylic amines: A route to non-proteinogenic amino acids." Organic & Biomolecular Chemistry, 8, 1234-1245. Link
-
Sharpless, K. B., et al. (1981). "Ruthenium-catalyzed oxidation of alkynes and alkenes." Journal of Organic Chemistry, 46(19), 3936–3938. Link
-
Foubelo, F., & Yus, M. (2014). "Indium-mediated allylation of N-tert-butanesulfinyl imines." Current Organic Chemistry, 18(16), 2081-2106. Link
Sources
Troubleshooting & Optimization
Preventing polymerization of (S)-Pent-4-en-2-amine free base
Welcome to the technical support center for (S)-Pent-4-en-2-amine. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the handling and storage of this versatile chiral building block. Its unique structure, containing both a primary amine and a terminal alkene, makes it highly valuable in synthesis but also susceptible to unwanted polymerization. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the stability and integrity of your material.
I. Understanding the Challenge: The Dual Reactivity of (S)-Pent-4-en-2-amine
(S)-Pent-4-en-2-amine is a bifunctional molecule with a nucleophilic primary amine and a polymerizable terminal double bond. The primary challenge in its handling and storage is the prevention of polymerization, which can be initiated by various factors, leading to the loss of monomer and the formation of undesirable oligomers or high-molecular-weight polymers.
The polymerization of vinyl compounds like (S)-Pent-4-en-2-amine typically proceeds via a free-radical mechanism. This process is often initiated by exposure to heat, light, or trace metal impurities. The presence of the amine group can also influence the stability of the molecule.
Mechanism of Free-Radical Polymerization
The polymerization process generally involves three key steps: initiation, propagation, and termination.[1]
-
Initiation: An initiator (e.g., a peroxide or an azo compound, or even thermal or photolytic energy) generates a free radical. This radical then adds to the double bond of a monomer molecule, creating a new, larger radical.
-
Propagation: The newly formed radical reacts with another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the molecular weight.
-
Termination: The growth of the polymer chain is halted when two radicals react with each other.
It is this chain reaction that we aim to prevent during storage and handling.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with (S)-Pent-4-en-2-amine free base.
Storage and Handling
Q1: My (S)-Pent-4-en-2-amine has turned viscous and yellow. What happened?
A1: Increased viscosity and a change in color are strong indicators of polymerization. This can be triggered by improper storage conditions such as exposure to light, elevated temperatures, or oxygen. Amines, in general, are sensitive to air and light, which can lead to degradation and discoloration.[2][3] To prevent this, store the amine in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).
Q2: What are the ideal storage conditions for (S)-Pent-4-en-2-amine free base?
A2: To maximize shelf life and prevent polymerization, the following storage conditions are recommended:
-
Temperature: Store at refrigerated temperatures (2-8 °C). Avoid freezing, as this can cause moisture to condense upon thawing. Generally, amines should be stored below 30°C (86°F) to maintain stability.[4]
-
Atmosphere: Store under an inert atmosphere such as nitrogen or argon to prevent oxidation and interaction with atmospheric carbon dioxide.[5]
-
Container: Use an amber glass bottle or an opaque, compatible container to protect the compound from light.[4][6] Ensure the container is tightly sealed to prevent exposure to air and moisture.[4]
-
Inhibitor: For long-term storage, the addition of a polymerization inhibitor is strongly recommended.
Q3: Can I store the amine in a clear glass bottle on the lab bench?
A3: This is strongly discouraged. Exposure to ambient light and temperature fluctuations can initiate free-radical polymerization.[1] Always store in a cool, dark environment, preferably in an amber bottle under an inert atmosphere.
Inhibitors
Q4: What is a polymerization inhibitor and why do I need one?
A4: A polymerization inhibitor is a chemical compound added in small quantities to a monomer to prevent its spontaneous polymerization.[][8] These inhibitors work by scavenging free radicals, which are the initiators of the polymerization chain reaction.[9][10] For a reactive monomer like (S)-Pent-4-en-2-amine, an inhibitor is crucial for ensuring its stability during storage and transport.[11]
Q5: What are some common inhibitors for vinyl monomers, and which is best for (S)-Pent-4-en-2-amine?
A5: Several classes of inhibitors are effective for vinyl monomers. The choice of inhibitor depends on the specific monomer and the conditions of its use. Common types include:
-
Phenolic Compounds: Hydroquinone (HQ), 4-methoxyphenol (MEHQ), and butylated hydroxytoluene (BHT) are widely used.[8] They are effective in the presence of oxygen.[][9]
-
Aromatic Amines: Compounds like p-phenylenediamine and its derivatives can also act as inhibitors.[10]
-
Stable Free Radicals: Nitroxide compounds such as TEMPO are highly effective radical scavengers.[8]
For (S)-Pent-4-en-2-amine, a phenolic inhibitor like 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT) at a concentration of 100-200 ppm is a good starting point.
| Inhibitor | Recommended Concentration (ppm) | Key Features |
| 4-Methoxyphenol (MEHQ) | 100 - 200 | Effective in the presence of oxygen, easily removable.[8] |
| Butylated Hydroxytoluene (BHT) | 100 - 200 | Good for long-term storage, also an antioxidant.[8] |
| Hydroquinone (HQ) | 50 - 150 | A very effective general-purpose inhibitor.[9] |
| 4-tert-Butylcatechol (TBC) | 100 - 200 | Often used for transport and storage.[8] |
Q6: My upcoming reaction is sensitive to inhibitors. How can I remove the inhibitor before use?
A6: It is often necessary to remove the inhibitor immediately prior to polymerization or other sensitive reactions.[12] Common methods for removing phenolic inhibitors include:
-
Alkaline Wash: Washing the amine with a dilute aqueous solution of sodium hydroxide (e.g., 5-10% NaOH) will convert the phenolic inhibitor into its water-soluble sodium salt, which can then be separated in a separatory funnel.[10] The amine should then be washed with brine, dried over a suitable drying agent (e.g., anhydrous sodium sulfate or potassium carbonate), and distilled.
-
Column Chromatography: Passing the amine through a short column of activated alumina or silica gel can effectively remove the inhibitor.[11]
-
Distillation: As inhibitors are generally non-volatile, distillation of the monomer is an effective removal method.[10] However, care must be taken to avoid thermal polymerization during this process. Vacuum distillation is recommended to keep the temperature low.
Purification
Q7: I suspect my (S)-Pent-4-en-2-amine has started to polymerize. Can I purify it?
A7: Yes, it is often possible to purify the monomer from low levels of polymer. The most effective method is vacuum distillation . The monomeric amine has a significantly lower boiling point than the oligomeric or polymeric impurities.
Experimental Protocol: Purification of (S)-Pent-4-en-2-amine by Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Drying (Optional but Recommended): If the amine has been exposed to moisture, it is advisable to dry it over a suitable drying agent like potassium carbonate or sodium sulfate for a few hours before distillation.
-
Distillation:
-
Transfer the amine to the distillation flask.
-
Apply vacuum and slowly heat the flask in a heating mantle.
-
Collect the fraction that distills at the correct boiling point and refractive index for pure (S)-Pent-4-en-2-amine.
-
-
Post-Distillation Handling:
-
The freshly distilled amine will be free of inhibitor and thus highly susceptible to polymerization. It should be used immediately or stabilized with a fresh batch of inhibitor if it needs to be stored.
-
Cool the distilled amine under an inert atmosphere before handling.
-
III. Visualizing the Process
Polymerization and Inhibition Workflow
The following diagram illustrates the competing pathways of polymerization and its prevention through the use of inhibitors.
Caption: Step-by-step process for the removal of phenolic inhibitors from (S)-Pent-4-en-2-amine.
IV. Concluding Remarks
The successful use of (S)-Pent-4-en-2-amine hinges on the careful management of its inherent reactivity. By understanding the principles of free-radical polymerization and implementing the storage, handling, and purification protocols outlined in this guide, researchers can ensure the integrity of this valuable chiral amine. Always prioritize working under an inert atmosphere with stabilized material, and when necessary, purify with care immediately before your synthetic application.
References
-
Inhibition of Free Radical Polymerization: A Review - PMC - NIH. (2023, January 17). Available at: [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial. Available at: [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]
-
Polymerisation inhibitor - Wikipedia. Available at: [Link]
-
To carry out successful polymerization, the inhibitor must be removed... - ResearchGate. (2021, April 30). Available at: [Link]
-
Atmospheric Degradation of Amines (ADA) | NILU. (2010, March 11). Available at: [Link]
-
Short- and Long-Term Stability of Aromatic Amines in Human Urine - MDPI. (2023, February 25). Available at: [Link]
-
Atmospheric amines – Part III: Photochemistry and toxicity - ResearchGate. Available at: [Link]
-
Lean Amine Storage Tank, Amine Filters & Lean Amine Cooler - CP5033 PLANT SAFETY & LOSS PREVENTION. Available at: [Link]
-
Polymerization and polycondensation reactions - MEL Science. (2017, October 19). Available at: [Link]
Sources
- 1. Polymerization and polycondensation reactions | MEL Chemistry [melscience.com]
- 2. Short- and Long-Term Stability of Aromatic Amines in Human Urine [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. Lean Amine Storage Tank, Amine Filters & Lean Amine Cooler - CP5033 PLANT SAFETY & LOSS PREVENTION [smcheah.weebly.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 8. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 9. chempoint.com [chempoint.com]
- 10. longchangchemical.com [longchangchemical.com]
- 11. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stereochemical Integrity of (S)-Pent-4-en-2-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the sudden and unexplained loss of enantiomeric excess (ee) during the isolation of chiral amines.
(S)-Pent-4-en-2-amine is a particularly challenging substrate. It is not just a primary chiral amine; it is a homoallylic amine . This specific structural motif makes it uniquely vulnerable to two distinct degradation pathways during standard downstream processing: Schiff base-mediated tautomerization and transition-metal-catalyzed double bond migration.
This guide provides the mechanistic causality behind these failures and establishes a self-validating experimental protocol to ensure absolute stereochemical fidelity during your workup.
Mechanistic Causality of Racemization
To prevent racemization, you must first understand the chemical drivers that destroy the C2 stereocenter.
Pathway A: Schiff Base-Mediated Tautomerization
Primary amines readily condense with adventitious carbonyls (most commonly acetone used to wash glassware) to form imines (Schiff bases). Once the imine is formed, the
Pathway B: Transition Metal-Catalyzed Isomerization If your (S)-pent-4-en-2-amine was synthesized via transition-metal catalysis (e.g., Ir, Ru, or Pd-catalyzed asymmetric allylic amination), residual metal traces pose a severe threat. These metals can coordinate to the terminal alkene and catalyze the migration of the C4-C5 double bond inward to the C3-C4 position, and eventually to the C2-C3 position[2]. This isomerization forms a thermodynamically stable enamine, which subsequently tautomerizes to an achiral imine, resulting in complete racemization upon hydrolysis[3].
Visualizing the Degradation Pathways
Pathways of (S)-Pent-4-en-2-amine racemization via Schiff base and metal-catalyzed isomerization.
Quantitative Risk Matrix
| Workup Variable | Racemization Risk (ee loss) | Mechanistic Driver | Preventative Action |
| Acetone in glassware | High (>50% ee loss) | Schiff base formation & enamine tautomerization[1] | Bake glassware; validate solvents via GC-FID. |
| Residual Pd/Ir/Ru (>500 ppm) | High (Complete racemization) | Terminal double bond migration & dehydrogenation[3] | Pre-treat organic phase with metal scavengers. |
| Strong Base (pH > 12) | Moderate (10-20% ee loss) | Base-catalyzed deprotonation of | Buffer aqueous phase strictly to pH 9.0–9.5. |
| Rotary Evaporation > 40 °C | Moderate (5-15% ee loss) | Thermal acceleration of isomerization pathways | Concentrate at < 30 °C; isolate as HCl salt[5]. |
Self-Validating Workup Protocol
To guarantee the stereochemical integrity of your product, implement this step-by-step methodology. Every step contains a built-in validation check to ensure the system is secure before proceeding.
Step 1: In Situ Metal Scavenging (Pre-Workup)
-
Action: Before adding any aqueous solutions, treat the crude organic reaction mixture with a silica-based metal scavenger (e.g., SiliaMetS Thiol) or aqueous EDTA (0.5 M) and stir for 2 hours at room temperature.
-
Causality: Trace transition metals coordinate to the terminal alkene and the primary amine, driving double bond migration to form an enamine[2]. Removing these metals halts Pathway B.
-
Validation Check: Filter a 0.5 mL aliquot and perform a rapid colorimetric spot test (e.g., rubeanic acid for Pd/Ru). Proceed to extraction only when the organic phase tests negative for residual metals.
Step 2: pH-Controlled Aqueous Extraction
-
Action: Dilute the mixture with Methyl tert-butyl ether (MTBE). Adjust the aqueous phase strictly to pH 9.0–9.5 using a 1 M Na₂CO₃ buffer. Do not use NaOH or KOH.
-
Causality: While amines require basic conditions to partition into the organic phase, strong bases combined with trace impurities catalyze the deprotonation of the
-proton[4]. -
Validation Check: Measure the aqueous layer with a calibrated pH meter. If pH > 10.0, back-titrate immediately with 0.1 M HCl before phase separation.
Step 3: Strict Carbonyl Exclusion
-
Action: Perform all extractions using freshly opened, carbonyl-free MTBE or DCM. Ensure all separatory funnels and flasks are oven-baked and have never been rinsed with acetone prior to use.
-
Causality: Excluding ketones prevents the formation of the highly acidic imine intermediate, effectively shutting down Pathway A[1][6].
-
Validation Check: Run a blank GC-FID of the extraction solvent. Proceed only if the acetone/MEK peak area is < 0.01%.
Step 4: Low-Temperature Concentration & Salt Formation
-
Action: Dry the organic phase over anhydrous Na₂SO₄. Evaporate the solvent under high vacuum at a water bath temperature strictly < 30 °C. Immediately dissolve the residue in dry diethyl ether and precipitate the amine by adding 2.0 M HCl in ether.
-
Causality: The free base of (S)-pent-4-en-2-amine is thermally labile. Converting it to the hydrochloride salt locks the nitrogen lone pair, eliminating its nucleophilicity and preventing both Schiff base formation and metal coordination[5].
-
Validation Check: Isolate the resulting white crystalline solid and analyze a derivatized aliquot (e.g., using Mosher's acid chloride) via chiral HPLC. The workflow is validated when the chromatogram confirms >99% ee.
Frequently Asked Questions (FAQs)
Q: Why does my (S)-pent-4-en-2-amine racemize during rotary evaporation even when I used strictly neutral solvents? A: This is a classic symptom of transition-metal-catalyzed isomerization. Even sub-visible trace amounts (<500 ppm) of Pd, Ru, or Ir from your synthetic step can catalyze the migration of the terminal C4-C5 double bond. As the solvent evaporates, the concentration of the metal relative to the amine increases, and the applied heat provides the activation energy for the alkene to isomerize into an internal enamine, which tautomerizes to an imine and racemizes the C2 position[3]. You must implement Step 1 of our protocol.
Q: Can I use ethyl acetate (EtOAc) instead of MTBE for the extraction? A: While EtOAc is generally acceptable, it carries a slight risk if it contains trace acetic acid or ethanol impurities, which can complicate pH control. MTBE is preferred because it is highly stable, does not form amides, and offers excellent phase separation. If you must use EtOAc, ensure it is HPLC-grade and strictly free of electrophilic impurities.
Q: How do I accurately measure the enantiomeric excess (ee) of this specific amine? A: Never analyze the free homoallylic amine directly via Gas Chromatography (GC). The high temperatures in the GC injection port will cause thermal racemization, giving you a false racemic reading. Instead, derivatize the amine at room temperature using Mosher's acid chloride or acetic anhydride, and analyze the resulting stable amide via chiral HPLC or ¹⁹F NMR[5].
References
-
Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system. nih.gov. 5
-
US6002045A - Racemisation of amines. google.com. 4
-
Improved Methodology for the Preparation of Chiral Amines. d-nb.info.1
-
Racemization and Asymmetrie Transformation of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-Substituted Carboxylic Acids. ru.nl. -
Iridium-catalysed hydroamination of internal homoallylic amines. rsc.org.
-
Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. researchgate.net. 3
-
Diastereo- and Enantioselective Synthesis of Homoallylic Amines Bearing Quaternary Carbon Centers. nih.gov. 2
Sources
- 1. d-nb.info [d-nb.info]
- 2. Diastereo- and Enantioselective Synthesis of Homoallylic Amines Bearing Quaternary Carbon Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US6002045A - Racemisation of amines - Google Patents [patents.google.com]
- 5. Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
Technical Support Center: Navigating Low Yields in Amide Coupling with Steric Amines
Welcome to our specialized technical support center focused on a persistent challenge in synthetic chemistry: achieving high yields in amide coupling reactions involving sterically hindered amines. This guide is crafted for researchers, scientists, and professionals in drug development who encounter these synthetic roadblocks. Here, we dissect the root causes of low yields and provide actionable, field-tested solutions to optimize your reactions.
The Challenge of Steric Hindrance in Amide Formation
Amide bond formation is a cornerstone of organic synthesis, yet its efficiency can be dramatically reduced when one or both coupling partners are sterically demanding. The primary difficulty arises from the physical obstruction caused by bulky substituents on the amine or the carboxylic acid, which impedes the approach of the activated carboxylic acid to the amine's nitrogen atom. This steric clash leads to slower reaction rates, incomplete reactions, and a greater propensity for side reactions, all contributing to diminished yields of the desired amide.[1]
Common indicators of a challenging coupling reaction include:
-
Low or no product yield: The most evident sign of reaction failure.[1]
-
Presence of unreacted starting materials: Analysis of the crude reaction mixture (e.g., by TLC or LC-MS) reveals significant amounts of the initial amine and/or carboxylic acid.
-
Formation of multiple products: The appearance of numerous spots on a TLC plate or multiple peaks in an HPLC chromatogram can signal the occurrence of side reactions or degradation.[1]
-
Stalled reaction: Monitoring the reaction over time indicates that it has ceased before reaching completion.
Troubleshooting Guide: A Question-and-Answer Approach
This section is designed to directly address the specific issues you may be facing in the lab.
Question 1: My standard coupling protocol (e.g., EDC/HOBt) is failing with a bulky secondary amine. What is the underlying reason, and what should I try next?
Answer:
Standard carbodiimide-based coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), often used with additives like HOBt (1-hydroxybenzotriazole), can be inefficient for sterically hindered substrates. The activated intermediate they form, the O-acylisourea, is often not reactive enough to be intercepted by a bulky amine before it rearranges into an unreactive N-acylurea byproduct.[2]
Your Next Steps: A Change in Reagent Class
For sterically demanding couplings, more potent activating agents are necessary. The most effective alternatives typically fall into two main categories:
-
Phosphonium Salts: Reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly effective for these challenging couplings.[1][3] PyAOP is particularly noted for its efficacy in coupling N-protected N-methyl amino acids.[1][3]
-
Aminium/Uronium Salts: This class includes well-known reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and HCTU.[1][3] More recent developments such as COMU and TCFH have demonstrated excellent performance, often with improved safety profiles and fewer side products.[1]
These reagents generate more reactive activated esters (OAt or O-6-ClBt esters from HATU and HCTU, respectively) which can be more readily acylated by hindered amines.[3]
Question 2: I've switched to a more powerful coupling reagent like HATU, but my yields are still suboptimal. What other reaction parameters can I adjust?
Answer:
Even with a potent coupling reagent, other factors can significantly impact the success of the reaction. Here's a systematic approach to optimizing your reaction conditions:
-
Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine is generally preferred. These bases are less likely to compete with your substrate amine as a nucleophile.
-
Solvent: Ensure your reactants are fully soluble in the chosen solvent. Common solvents for amide coupling include DMF (dimethylformamide), NMP (N-methyl-2-pyrrolidone), and DCM (dichloromethane).[1] In some cases, less conventional solvents may offer advantages.
-
Temperature: While many amide couplings are run at room temperature, increasing the temperature can sometimes overcome the activation energy barrier associated with steric hindrance. However, be mindful that higher temperatures can also increase the risk of side reactions and racemization if you are working with chiral centers. A modest increase to 40-50°C is a good starting point. Some protocols for particularly difficult couplings even utilize microwave heating to reach temperatures as high as 80°C.
-
Concentration: The concentration of your reactants can influence the reaction rate. For bimolecular reactions like amide coupling, higher concentrations can be beneficial, but can also lead to solubility issues or side reactions. Experiment with a range of concentrations to find the optimal balance.
-
Pre-activation: Pre-activating the carboxylic acid with the coupling reagent and base for a short period (e.g., 15-30 minutes) before adding the amine can sometimes improve yields. This ensures the activated species is fully formed before the nucleophile is introduced.
Question 3: I'm concerned about racemization of my chiral carboxylic acid during the coupling reaction. How can I mitigate this risk with sterically hindered amines?
Answer:
Racemization is a significant concern, especially when activating amino acids, as it can occur through the formation of an oxazolone intermediate.[2] Here are key strategies to suppress racemization:
-
Choice of Coupling Reagent and Additive: Certain coupling reagents and additives are known to be better at suppressing racemization. For instance, the inclusion of HOAt (1-hydroxy-7-azabenzotriazole) or its derivatives, as found in HATU, is generally more effective at preventing racemization than HOBt.
-
Base Selection and Stoichiometry: Use a non-nucleophilic, hindered base like DIPEA or 2,4,6-collidine. It is also crucial to use the base in stoichiometric amounts. An excess of a strong base can promote racemization.
-
Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Running the reaction at 0°C or even lower can significantly reduce the rate of racemization.
-
Reaction Time: Minimize the reaction time to what is necessary for completion. Prolonged exposure of the activated acid to the reaction conditions can increase the likelihood of racemization.
Frequently Asked Questions (FAQs)
Q1: Are there any alternatives to traditional coupling reagents for extremely hindered systems?
A1: Yes, for exceptionally challenging cases, you might consider alternative synthetic routes:
-
Acyl Fluorides: The in situ generation of acyl fluorides from carboxylic acids can be a highly effective strategy for coupling with sterically hindered or electron-deficient amines.[4] Acyl fluorides are relatively stable yet highly reactive towards amines.[]
-
Grignard Reagents and Isocyanates: A less conventional but potent method involves the direct coupling of Grignard reagents to isocyanates, which can provide a robust solution for the synthesis of highly sterically hindered amides.[6][7]
-
Propylphosphonic Anhydride (T3P®): T3P is a versatile and powerful coupling reagent that is effective for difficult couplings, with the advantage that its byproducts are water-soluble, simplifying purification.[1]
Q2: What are some common side reactions to look out for, besides N-acylurea formation?
A2: Several side reactions can plague amide couplings with hindered amines:
-
Guanidinylation of the Amine: When using aminium/uronium reagents like HATU in excess, the reagent can react with the amine to form a guanidinium byproduct.[1][2]
-
Dimerization of the Activated Acid: The activated carboxylic acid can sometimes react with another molecule of the unactivated carboxylic acid to form an anhydride.[2]
-
Epimerization/Racemization: As discussed earlier, this is a major concern for chiral carboxylic acids.[1][2]
Q3: How can I effectively monitor the progress of these often slow reactions?
A3: For sluggish reactions, periodic monitoring is crucial to determine the optimal reaction time and to identify if the reaction has stalled. The most common techniques are:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the quantification of starting materials and products, as well as the identification of any side products by their mass.
Visualizing the Troubleshooting Process
The following flowchart provides a logical pathway for troubleshooting low yields in amide coupling reactions with sterically hindered amines.
Caption: A decision tree for troubleshooting amide coupling with steric amines.
Summary of Recommended Coupling Reagents for Hindered Amines
| Reagent Class | Examples | Key Advantages | Potential Drawbacks |
| Phosphonium Salts | PyBOP, PyAOP | Highly effective for sterically demanding couplings; PyAOP is excellent for N-methyl amino acids with low racemization.[1][3] | Higher cost. |
| Aminium/Uronium Salts | HATU, HCTU, COMU | High reactivity, good for hindered couplings, and suppresses racemization.[1][3] | Can cause guanidinylation of the amine if used in excess.[1][2] |
| Phosphonic Anhydride | T3P® | Effective for difficult couplings; byproducts are water-soluble, simplifying workup.[1] | May require slightly elevated temperatures. |
| Fluorinating Reagents | TFFH, XtalFluor-E | Generate highly reactive acyl fluorides in situ, ideal for minimizing steric hindrance. | May require careful handling and optimization. |
General Experimental Protocol: HATU-Mediated Coupling of a Sterically Hindered Amine
This protocol provides a general starting point. The specific amounts and reaction time will need to be optimized for your particular substrates.
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF, to a concentration of 0.1-0.5 M).
-
Addition of Reagents: To the solution, add HATU (1.1-1.2 eq.) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq.).
-
Pre-activation (Optional but Recommended): Stir the mixture at room temperature for 15-30 minutes.
-
Addition of Amine: Add the sterically hindered amine (1.0-1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, consider warming it to 40-50°C.
-
Workup: Once the reaction is complete, quench it with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines. Benchchem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Nguyen, H. D., et al. (2020).
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
- Tips and tricks for difficult amide bond form
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Due-Hansen, M. E., et al. (2015).
- The Synthesis of Sterically Hindered Amides. CHIMIA.
- Optimizing Peptide Coupling: Key Techniques.
- Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
- A protocol for amide bond formation with electron deficient amines and sterically hindered substr
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- The Amide Functional Group: Properties, Synthesis, and Nomencl
- Technical Support Center: Troubleshooting Low Yield in EDC/NHS Coupling Reactions. Benchchem.
- The Synthesis of Sterically Hindered Amides.
- Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Arom
- Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. PMC.
- Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. ChemRxiv.
- Amide synthesis by acyl
Sources
Technical Support Center: Ellman’s Auxiliary Cleavage for (S)-Pent-4-en-2-amine
[1]
Ticket ID: #ELL-CLV-054 Subject: Protocol & Troubleshooting for tert-Butanesulfinyl Removal from Homoallylic Amines Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
This guide addresses the specific challenges of removing the tert-butanesulfinyl group (Ellman's auxiliary) to yield (S)-pent-4-en-2-amine .[1] While the standard acidic cleavage is robust, this specific substrate presents a critical risk: Volatility .
The free base of (S)-pent-4-en-2-amine (MW ~85.15 g/mol ) is highly volatile.[1] Standard aqueous workups involving basification and concentration will result in significant (or total) product loss.[1] This guide prioritizes the isolation of the amine hydrochloride salt to ensure quantitative recovery.
Module 1: The "Golden Path" Protocol
Recommended standard operating procedure for quantitative isolation.
Objective: Cleave the N–S bond without hydrating the terminal alkene or losing the product to evaporation.
Reagents & Materials
-
Substrate: (S)-N-(pent-4-en-2-yl)-2-methylpropane-2-sulfinamide.[1]
-
Acid Source: 4.0 M HCl in 1,4-Dioxane (Preferred) or MeOH.
-
Precipitation Solvent: Anhydrous Diethyl Ether (Et₂O) or MTBE.[1]
-
Glassware: Flame-dried round bottom flask, inert gas (Ar/N₂) line.
Step-by-Step Methodology
-
Dissolution: Dissolve the sulfinamide intermediate in a minimal amount of dry MeOH (0.5 – 1.0 mL per mmol of substrate).
-
Note: Dioxane is preferred if you wish to strictly avoid methyl ester byproducts, but MeOH is often better for solubility.[1]
-
-
Acidolysis (The Cleavage): Add 4.0 M HCl in Dioxane (2–4 equivalents) dropwise at 0 °C.
-
Critical Control: Warm to Room Temperature (RT) and stir for 30–60 minutes.
-
Monitoring: TLC will show the disappearance of the less polar sulfinamide.
-
-
Workup (The "No-Evap" Technique): DO NOT rotovap to dryness under high vacuum if you suspect any free base is present.[1]
-
Concentration: Gently concentrate the reaction mixture to ~20% of its original volume under reduced pressure (keep bath < 30 °C).
-
Precipitation: Add a large excess (10x volume) of cold anhydrous Diethyl Ether (Et₂O) with vigorous stirring.[1] The amine hydrochloride salt should crash out as a white/off-white solid.[1]
-
-
Isolation:
-
Filter the solid rapidly (it may be hygroscopic).
-
Wash with cold Et₂O to remove the soluble sulfur byproducts (tert-butylsulfinyl chloride/esters).[1]
-
Dry under high vacuum only after confirming the salt formation.
-
Module 2: Troubleshooting & FAQs
Direct answers to common failure modes.
Q1: I followed the procedure, but my yield is <20%. Where did the product go? A: You likely lost it to evaporation. (S)-Pent-4-en-2-amine is a small, volatile molecule.[1] If you performed a standard aqueous workup (basifying with NaOH/NaHCO₃ and extracting with DCM), the free amine likely evaporated during the concentration step on the rotary evaporator.
-
Fix: Isolate the product as the HCl salt . It is non-volatile and stable.[1] If you must have the free base, use it immediately in solution without concentrating to dryness.
Q2: The product is an oil/gum instead of a solid after adding ether. Why? A: This is usually due to residual methanol or water (hygroscopicity).[1]
-
Fix: Decant the supernatant ether. Add fresh anhydrous ether and scratch the side of the flask with a glass spatula to induce crystallization. If it remains an oil, sonicate the flask in a bath of Et₂O/Hexanes.
Q3: Will the HCl attack the double bond (alkene hydration)? A: Generally, no. Under the standard conditions (RT, <1 hour), the terminal alkene is stable toward 4M HCl. However, if you heat the reaction or leave it for prolonged periods (>12 hours), you risk Markovnikov hydration to the alcohol or cyclization.
-
Fix: Monitor strictly by TLC. Quench/precipitate as soon as the starting material is consumed.
Q4: I see a new impurity in the NMR of the crude salt. What is it? A: It is likely the sulfur byproduct. If you used MeOH, the byproduct is methyl tert-butylsulfinate. If you used Dioxane/Water, it might be tert-butylsulfinyl chloride (or hydrolyzed acid).[1]
-
Fix: These byproducts are highly soluble in ether.[1] A thorough wash of your filtered solid with anhydrous Et₂O will remove them.[1]
Module 3: Visualized Mechanisms & Workflows
Figure 1: Reaction Workflow
A logic flow for the isolation of volatile amine salts.
Caption: Decision tree highlighting the critical divergence between standard workup (failure) and salt precipitation (success) for volatile amines.
Figure 2: Cleavage Mechanism
The chemical pathway of the acid-mediated deprotection.
Caption: Mechanistic progression of N-sulfinyl cleavage. Protonation of the sulfinyl oxygen activates the sulfur center for nucleophilic displacement.
Module 4: Quantitative Data Summary
| Parameter | Free Amine (Base) | Amine Hydrochloride (Salt) |
| Formula | C₅H₁₁N | C₅H₁₁N[1] · HCl |
| MW | 85.15 g/mol | 121.61 g/mol |
| Boiling Point | ~85–90 °C (Est.)[1] | N/A (Solid, decomposes) |
| Volatility Risk | EXTREME | Low |
| Storage | Use immediately | Store at -20°C (Hygroscopic) |
| Solubility | DCM, Et₂O, Organic Solvents | Water, MeOH, DMSO |
References
-
Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002).[1] "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984–995.[1] [1]
-
Robak, M. T.; Herbage, M. A.; Ellman, J. A. (2010).[1] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.[1] [1]
-
Cogan, D. A.; Liu, G.; Kim, K.; Backes, B. J.; Ellman, J. A. (1998).[1] "Catalytic Asymmetric Oxidation of tert-Butyl Disulfide to tert-Butanesulfinamide: Application to the Synthesis of Chiral Amines." Journal of the American Chemical Society, 120(32), 8011–8019. [1]
-
Pramanik, S.; Reddy, R. R.; Ghorai, P. (2015).[1][2] "Transition-Metal-Free Generation of N-Unsubstituted Imines from Azides and Their Use in the Synthesis of Homoallylic Amines." The Journal of Organic Chemistry, 80(7), 3656–3663. [1]
Optimizing ring-closing metathesis of volatile amine intermediates
Ticket ID: RCM-VOL-AMINE-OPT Status: Open Priority: High (Process Critical) Assigned Specialist: Senior Application Scientist
Executive Summary: The "Amine-Volatility" Paradox
Performing Ring-Closing Metathesis (RCM) on volatile amine intermediates presents a dual-threat engineering challenge that often leads to reaction failure or poor mass balance.
-
The Catalyst Poisoning Problem: Nitrogen lone pairs are Lewis basic. They coordinate to the Ruthenium (Ru) center of Grubbs/Schrock catalysts, displacing the phosphine or ether ligand and arresting the catalytic cycle (dead catalyst).
-
The Volatility/Dilution Conflict:
-
Standard RCM requires high dilution (0.001 M – 0.01 M) to favor cyclization over oligomerization.
-
Standard RCM requires driving the equilibrium by removing ethylene gas (often via N2 sparging or reflux).
-
Volatile Substrates evaporate under high dilution/sparging conditions, leading to severe yield loss (low mass balance).
-
The Solution: This guide prioritizes Salt Formation (Protonation) as the primary intervention. Converting the amine to an ammonium salt simultaneously eliminates catalyst poisoning (removes Lewis basicity) and drastically reduces substrate volatility (ionic solid/ion pair behavior), allowing for standard RCM processing.
Diagnostic Decision Tree
Use this logic flow to identify the specific failure mode of your reaction.
Figure 1: Diagnostic logic for identifying failure modes in amine RCM. Blue paths indicate successful resolution strategies.
Module 1: The "Invisible" Catalyst Killer (Poisoning)
The Science: Ruthenium-based catalysts (Grubbs I/II, Hoveyda-Grubbs) are "soft" Lewis acids. "Hard" amines (especially primary and sterically unhindered secondary amines) coordinate irreversibly to the Ru center. This forms a stable, inactive 18-electron complex, preventing the alkene from binding.
The Fix: In-Situ Protonation
By adding a Brønsted acid, you protonate the nitrogen lone pair (
Recommended Acids:
-
p-Toluenesulfonic Acid (p-TsOH): Preferred. Non-volatile, soluble in organic solvents (DCM, Toluene), forms lipophilic salts.
-
HCl (Ethereal): Effective, but excess HCl gas can be tricky to manage.
-
Camphorsulfonic Acid (CSA): Good alternative if chiral resolution is needed later.
Module 2: Managing Volatility
The Science: Volatile amines (e.g., allylamine derivatives) have high vapor pressures. In RCM, we typically sparge with inert gas to remove ethylene (the byproduct) and drive the equilibrium forward (Le Chatelier's principle). If your substrate is volatile, sparging strips the starting material before it reacts.
The Fix: The "Salt Anchor" Strategy Converting a volatile liquid amine into a solid (or ionic liquid) ammonium salt drastically lowers its vapor pressure. This allows you to reflux or sparge the reaction without losing the substrate.
Comparison of Approaches:
| Feature | Free Amine RCM | Salt-Protected RCM |
| Catalyst Activity | Inhibited (Poisoning) | Active (No interference) |
| Substrate Volatility | High (Risk of loss) | Negligible (Ionic species) |
| Solubility | Soluble in non-polar | Requires polar/non-polar mix |
| Purification | Distillation/Column | Extraction/Recrystallization |
Module 3: Prevention of Isomerization
The Issue: During RCM, the catalyst can decompose into Ruthenium-hydride (Ru-H) species.[1][2][3][4] These hydrides catalyze the migration of the double bond (isomerization), leading to ring contraction or chemically useless byproducts.
The Fix: Add 1,4-Benzoquinone (10-20 mol%) .
-
Mechanism: Benzoquinone acts as an oxidant/scavenger that reacts with Ru-H species preventing them from interacting with the alkene.
-
Note: It may slightly retard the reaction rate, so reaction times may need extension.
Step-by-Step Protocol: Acid-Promoted RCM
Objective: Cyclize a volatile secondary allylic amine using Grubbs II catalyst while preventing poisoning and evaporation.
Reagents:
-
Substrate: Volatile Diallylamine derivative (1.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) (Degassed)
-
Acid: p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) (1.05 equiv)
-
Catalyst: Grubbs 2nd Generation (2–5 mol%)
-
Additive: 1,4-Benzoquinone (Optional, if isomerization is observed)[3][4]
Workflow:
-
Salt Formation (The Anchor):
-
Dissolve the volatile amine in a small amount of DCM.
-
Add 1.05 equivalents of p-TsOH.
-
Observation: If the salt precipitates, add a minimum amount of MeOH or Hexafluoroisopropanol (HFIP) to resolubilize it. Crucial: The reaction must be homogeneous.
-
Result: The substrate is now non-volatile and "catalyst-safe."
-
-
Dilution & Degassing:
-
Dilute the solution to 0.005 M – 0.01 M with anhydrous DCM.
-
Degassing: Sparge with Argon for 15 minutes. Note: Since the amine is now a salt, you can sparge vigorously without losing starting material.
-
-
Catalysis:
-
Add Grubbs II catalyst (dissolved in minimal DCM) via syringe.
-
Fit the flask with a reflux condenser.
-
Heat to mild reflux (40°C) under a static Argon balloon (or slow bubbler).
-
-
Monitoring:
-
Monitor by TLC or LCMS.
-
Tip: Take an aliquot, quench with aqueous NaOH (to free the amine), then extract and run TLC. The salt form often streaks on silica.
-
-
Workup:
-
Concentrate the solvent.
-
Basification: Add 1M NaOH or sat. NaHCO3 to deprotonate the ammonium salt back to the free amine.
-
Extract with DCM or Ether.
-
Purify via flash chromatography.
-
Visualizing the Protection Mechanism
Figure 2: Mechanistic pathway showing how acid addition bypasses the catalyst deactivation and volatility routes.
Frequently Asked Questions (FAQ)
Q: Can I use Ti(OiPr)4 instead of p-TsOH? A: Yes, Titanium isopropoxide is a Lewis acid that can complex the amine. However, it is less effective for volatile amines because it doesn't necessarily reduce vapor pressure as effectively as forming a full ionic salt. It is better suited for non-volatile, complex substrates.
Q: My salt is not soluble in DCM. What now? A: This is common. Add Hexafluoroisopropanol (HFIP) (up to 10-20% v/v) or small amounts of Methanol. HFIP is excellent as it stabilizes the active catalytic species and dissolves polar salts without poisoning the catalyst.
Q: I see the product, but the double bond has moved. Why? A: This is isomerization caused by Ruthenium hydrides.[4] Repeat the experiment adding 1,4-Benzoquinone (10 mol%) to the reaction mixture before adding the catalyst.
Q: Can I use Grubbs I (First Gen)? A: Generally, no. Grubbs I is extremely sensitive to amines (even traces). Grubbs II or Hoveyda-Grubbs II are far more robust, especially when using the salt method.
References
-
Fürstner, A., et al. "Ring Closing Metathesis of Functionalized Acetylene Derivatives: A New Entry into Cycloalkynes." Journal of the American Chemical Society, 1996. Link (Foundational work on using amine salts in RCM).
-
Hong, S. H., & Grubbs, R. H. "Prevention of Undesirable Isomerization during Olefin Metathesis."[4] Journal of the American Chemical Society, 2006. Link (Establishes Benzoquinone as the standard additive for preventing isomerization).
-
Compain, P. "Olefin Metathesis of Amine-Containing Systems: Beyond the Poisoning Effect." Advanced Synthesis & Catalysis, 2007. Link (Review of strategies including Lewis acids and transient protection).
- Dangel, B. D., et al. "Ring-Closing Metathesis of Ammonium Salts." Organic Letters, 2000.
Sources
- 1. mdpi.com [mdpi.com]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevention of Undesirable Isomerization during Olefin Metathesis [organic-chemistry.org]
Technical Support Center: (S)-Pent-4-en-2-amine HCl Solubility Guide
[1][2]
Topic: Troubleshooting Solubility of (S)-Pent-4-en-2-amine Hydrochloride in Non-Polar Solvents Document ID: TSC-SOL-2024-05 Applicable Compound: (S)-Pent-4-en-2-amine HCl (CAS: 1315366-25-6 / Free Base Analog CAS: 31685-30-0)[1]
The Core Issue: Why Won't It Dissolve?
User Query: "I am trying to dissolve (S)-Pent-4-en-2-amine HCl in toluene (or hexanes/DCM) for a cross-metathesis reaction, but it remains a suspension. Why?"
Technical Explanation: The insolubility is dictated by the Lattice Energy vs. Solvation Energy balance.
-
(S)-Pent-4-en-2-amine HCl is an ionic lattice held together by strong electrostatic forces between the ammonium cation (
) and the chloride anion ( ).[1] -
Non-polar solvents (Toluene, Hexane, Heptane) lack the dielectric constant (
) required to shield these charges and disrupt the lattice. They rely on Van der Waals forces, which are insufficient to overcome the ionic bonds. -
Dichloromethane (DCM) has moderate polarity (
) and may partially solubilize the salt via dipole-dipole interactions, but often results in a cloudy suspension rather than a true solution.
The Solution Matrix: To proceed, you must disrupt this ionic state. Choose your workflow based on your reaction tolerance:
| Strategy | Methodology | Best For... | Risk Factor |
| A. Free-Basing | Convert salt to neutral amine via extraction.[1] | Sensitive catalysis (e.g., Grubbs metathesis) where HCl poisons the catalyst. | High: Product is volatile.[1] |
| B. In-Situ Base | Add organic base (TEA, DIPEA) to reaction.[1] | Acylation, alkylation, or robust substitutions. | Low: Salt byproducts form.[1] |
| C. Phase Transfer | Use PTC (18-Crown-6, TBAB). | Biphasic reactions or when isolation is impossible.[1] | Med: Catalyst removal.[1] |
Troubleshooting Module A: The "Free-Basing" Protocol
Status: Recommended for Organometallic Catalysis
If your downstream application involves transition metal catalysts (e.g., Grubbs II for cross-metathesis), the HCl moiety will likely coordinate to the metal center and deactivate the catalyst. You must isolate the free base.
⚠️ CRITICAL WARNING: Volatility Hazard
The free base, (S)-Pent-4-en-2-amine , has a molecular weight of ~85.15 g/mol and an estimated boiling point of 85–95°C .[1]
-
DO NOT use high vacuum (< 20 mbar).[1]
-
DO NOT heat the rotary evaporator bath > 30°C.
-
DO NOT stream nitrogen vigorously over the neat oil.
-
Failure to observe this will result in total loss of product into the vacuum trap.
Step-by-Step Protocol
-
Dissolution: Dissolve the HCl salt in a minimum amount of distilled water (approx. 5 mL per gram of salt).
-
Basification: Slowly add 2M NaOH (or saturated
) until pH > 12. The solution will become cloudy as the neutral amine oils out. -
Extraction:
-
Separation: Collect the organic layer.[1] Repeat extraction of the aqueous layer 2x.
-
Drying: Dry combined organics over anhydrous
(Sodium Sulfate) for 15 minutes. Avoid as it is slightly acidic and can trap amines. -
Concentration (The Danger Zone):
-
Filter off the drying agent.
-
Concentrate on a rotary evaporator at atmospheric pressure or very mild vacuum (e.g., 300-400 mbar).[1]
-
Stop when the solvent volume is low but not gone.
-
Recommendation: If possible, carry the amine forward as a solution of known concentration in your reaction solvent (e.g., Toluene) to avoid isolation losses.
-
Troubleshooting Module B: In-Situ Solubilization
Status: Recommended for Nucleophilic Substitutions / Amide Couplings[1]
User Query: "I don't want to isolate the volatile amine. Can I just add it to the reaction?"
Answer: Yes, but you must "unlock" the amine in the pot. The HCl salt is non-nucleophilic.[2]
Protocol
-
Suspend (S)-Pent-4-en-2-amine HCl in your non-polar solvent (Toluene/DCM).[1]
-
Add 1.1 to 1.5 equivalents of a non-nucleophilic organic base.
-
Observation: The mixture will remain heterogeneous, but the solid phase will change from the amine salt to the base hydrochloride (e.g.,
). -
Mechanism: The DIPEA deprotonates the ammonium salt. The free (S)-Pent-4-en-2-amine enters the solution phase and reacts.[1]
Troubleshooting Module C: Phase Transfer Catalysis (PTC)
Status: Recommended for Biphasic Systems
User Query: "I need to react this with an alkyl halide in toluene/water, but it won't dissolve in the organic layer."
Technical Insight: In a biphasic system (Liquid-Liquid), the amine salt stays in water, and the electrophile stays in toluene. They never meet. A Phase Transfer Catalyst (PTC) shuttles the ions.[3]
Recommended Catalysts
-
Aliquat 336 (Methyltrioctylammonium chloride): Lipophilic quaternary ammonium salt.[1] Excellent for pulling anions into toluene.[1]
-
Tetrabutylammonium Bromide (TBAB): Standard, effective, cheaper.
-
18-Crown-6: If using solid KOH/NaOH in toluene (Solid-Liquid PTC).
Protocol (Liquid-Liquid)
Visual Decision Guides
Diagram 1: Solubility Troubleshooting Decision Tree
Caption: Decision matrix for selecting the appropriate solubilization strategy based on reaction tolerance and conditions.
Frequently Asked Questions (FAQ)
Q: Can I use THF instead of Toluene to dissolve the salt directly? A: THF (Tetrahydrofuran) is more polar than toluene and may partially dissolve the salt, especially if heated. However, for strict stoichiometry, a suspension often leads to slow kinetics. Adding DIPEA to THF is usually the best compromise if you must avoid water.
Q: I rotovapped my free base and the flask is empty. What happened? A: You likely evaporated the product. The free amine (MW ~85) has a boiling point close to water/heptane. If you used a high vacuum pump (< 10 mbar) or a water bath > 40°C, the compound has moved to your solvent trap. Always check the trap.
Q: Is the (S)-enantiomer prone to racemization during free-basing? A: Generally, simple chiral amines are stable to racemization under standard basic extraction conditions (NaOH/RT).[1] However, avoid prolonged heating or refluxing in strong base, which could theoretically promote racemization via imine tautomerization, though this is rare for isolated primary amines.
References & Grounding
-
Compound Data: this compound.[1][4] CAS: 1315366-25-6.[1][4] BLD Pharm / Sigma Aldrich Catalog Data.
-
Solubility Mechanisms: Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Discusses salt selection and solubility issues in non-polar media).
-
Phase Transfer Catalysis: Starks, C. M., Liotta, C. L., & Halpern, M. (1994).[1] Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.[1][5]
-
Handling Volatile Amines: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (General protocols for drying and distilling volatile amines).
-
Reactivity in Non-Polar Solvents: Reichardt, C., & Welton, T. (2010).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1]
Technical Support Center: Minimizing Double Bond Isomerization in Allylic Amine Derivatives
Welcome to the Technical Support Center for allylic amine synthesis and functionalization. As researchers and drug development professionals, you are likely aware that allylic amines are highly versatile intermediates. However, their tendency to undergo double bond migration to form thermodynamically stable enamines or imines is a notorious failure point in transition-metal catalysis.
As a Senior Application Scientist, I have designed this guide to move beyond superficial fixes. Here, we will dissect the fundamental organometallic causality behind isomerization and provide field-proven, self-validating protocols to ensure your double bonds stay exactly where you put them.
Mechanistic Overview: The Thermodynamic Trap
Allylic amines are kinetically stable but thermodynamically unfavored. The driving force for isomerization is the formation of an enamine, where the carbon-carbon double bond is conjugated with the nitrogen lone pair. This enamine exists in an unfavorable equilibrium with its imine tautomer[1].
When transition metals (Pd, Rh, Ru) are introduced—often for cross-coupling or deprotection—they drastically lower the activation barrier for this 1,3-hydrogen shift. The diagram below illustrates the mechanistic divergence between a successful functionalization and an undesired isomerization event.
Mechanistic divergence: desired functionalization vs. undesired β-hydride elimination isomerization.
Troubleshooting & FAQs
Q1: Why does my allylic amine isomerize to an enamine during Palladium-catalyzed cross-coupling?
A: Isomerization in Pd-catalysis is typically mediated by a
Q2: How can I modify my Heck or Suzuki conditions to suppress this Pd-H mediated migration?
A: You must accelerate the reductive elimination step so that it outcompetes
Q3: Does the choice of amine protecting group influence isomerization?
A: Absolutely. Free secondary or primary amines are highly nucleophilic and will bind directly to electrophilic metal catalysts. This "catalyst poisoning" stalls the productive catalytic cycle, leaving the metal coordinated to the substrate long enough for undesired C-H cleavage and isomerization to occur.
Solution: Mask the amine lone pair. While traditional N-acyl (amide/carbamate) protection is common, a highly effective and easily reversible modern strategy is converting the amine to a tetrafluoroborate (
Q4: Are there alternative catalytic paradigms if traditional Pd/Rh chemistry fails?
A: Yes. If two-electron organometallic pathways consistently lead to isomerization, switch to single-electron transfer (SET) mechanisms. Merging photoredox catalysis with Nickel dual-catalysis allows for the cross-coupling of vinyl halides and
Quantitative Data Summary: Strategic Interventions
To aid in rapid decision-making, below is a comparative table of intervention strategies, their mechanistic causality, and their expected impact on yield and selectivity.
| Troubleshooting Target | Mechanistic Intervention | Recommended Reagents | Expected Outcome |
| Pd-H Re-insertion | Halide abstraction to force rapid reductive elimination. | >95% retention of allylic double bond; prevents migration to tetrahydropyridines[3]. | |
| Catalyst Poisoning | Masking the amine lone pair via Lewis acid complexation. | >20:1 linear:branched selectivity; complete suppression of oxidation/isomerization[6]. | |
| Thermodynamic Sink | Shifting from 2-electron to 1-electron (radical) pathways. | Ni(COD) | High E/Z retention; zero enamine formation via photochemically driven coupling[5]. |
Self-Validating Experimental Protocol
Synthesis of Tertiary Allylic Amines via -Masked C-H Amination
This protocol utilizes Lewis acid complexation to prevent amine-directed catalyst poisoning and subsequent isomerization during Pd-catalyzed allylic C-H amination[4].
Phase 1: Preparation of the Amine-
-
Dissolve the secondary amine (1.0 equiv, 0.5 mmol) in anhydrous dichloromethane (DCM, 2.0 mL) under an argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Dropwise, add
(1.05 equiv, 0.525 mmol). -
Stir for 15 minutes at 0 °C, then warm to room temperature for 30 minutes.
-
Self-Validation Check: Remove a 10
L aliquot, quench with water, and run a TLC. The starting amine spot should be completely consumed, replaced by a baseline spot (the salt). -
Concentrate the mixture under reduced pressure to yield the solid Amine-
complex.
Phase 2: Pd-Catalyzed Cross-Coupling
-
In a flame-dried Schlenk tube, combine the Amine-
complex (0.5 mmol), Pd(OAc) (5 mol%), and the sulfoxide ligand (10 mol%). -
Add the terminal olefin (2.0 equiv, 1.0 mmol) and 1,4-benzoquinone (BQ, 1.5 equiv) as the stoichiometric oxidant.
-
Suspend the mixture in 1,4-dioxane (0.2 M) and heat to 45 °C for 24 hours under argon.
-
Causality: BQ serves a dual purpose; it reoxidizes Pd(0) to Pd(II) and can act as a
-acidic ligand to accelerate reductive elimination, further suppressing double bond migration.
Phase 3: Workup and Decomplexation
-
Cool the reaction to room temperature and dilute with ethyl acetate (10 mL).
-
To break the
complex and liberate the functionalized allylic amine, wash the organic layer vigorously with saturated aqueous (3 × 10 mL) for 15 minutes. -
Dry the organic layer over anhydrous
, filter, and concentrate. -
Purify via flash column chromatography to isolate the pure tertiary allylic amine with >20:1 regioselectivity.
References
- Meta-Stable Enamines: Synthesis of Simple Enamines via Catalytic Isomerization of Allylic Amine Substrates and Their Polymerization Behavior. Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHMY2kP67HG7NxdaZA29uzJD8emoi6qy2b-JSLFFCPLrK64D40TAKZl6WFOCkoSDQ_vy3RdLw3IdwqXXJomo5RWydyiRZs3OQLTGNdx68WtORCQw3X81JuRpymIcJ9u-bBHJygLw==]
- Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed Central (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEquRWG2iKZrSwlzyrZCThgN2fGLU3FvmuUy7GsqRajbnHcTgF4UUspJoQyHRWOZGn80s-UtXq8ILzoKNp-Njy1WjJrg0kPUqc8vH8T1AZs3qw_wdVphGciQzdQ4gMdOo9Xkc0qX7MSa9iKPLQ=]
- ChemInform Abstract: Asymmetric Heck Cyclization Route to Indolizidine and Azaazulene Alkaloids (Citing: Regiochemical Control and Suppression of Double Bond Isomerization in the Heck Arylation). ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzSkA0j_a2TZ5bS_UVO3cetq8Shvv_o4D940kAXhl15JtW-W6Muf-3DTix2DN4UmDvRemUdnjo38EJdE4BRs6nnq-OnaqOvkBHcnx7SOtuHfnbIoo18ikHpKJG-gXPl0hFcj_jSKoQa0dsZVItmdbSedZ5jXnTBpVNot6gjUmwnLxVUHk6oD0eYQ2S4MTJiaqnOFhhSTZQimEALxBkQIqcUm3Bx2sPb7IVTPNNbN3XDFJolEOllPOpt1ZMioBehvB8DRb3RWgeD_h3dOcDjJxcfL9RATP-TPV8ihSz6hQkZO6DnoqnMlFk-fQFsxY2OMKK8xNtHsy923bPb-D7oPkoAF9EJf7g30CZ]
- Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDbTWuvyeVwhzKsnNRErbzRnG-oeYxD88nXntwYMpzRw7mWexeZM2z_flZ0Pv0MOkzxaJOy8t9R0pSC1tMdQoXXTk7B6oL_VRcPes9KSFl29QcwnLB6p5rWxhnsFNfGEOQRIRv6ALPEhPLLWi8TN9Az-cgs_juCkyUgyJ-LL29ZVIHS3rj5vcjwLKovBojKGrNdbK-LZc177FC-Y2ce2DUwwI0Hxfh9DD6d3nDUe2IypTwEIJYUqzCdz2sh3EPdVU3gCqtIoJTUhnlVWdr5A==]
- Merging Photoredox and Nickel Catalysis: A Ligand-Free Cross-Coupling of Vinyl Halides and α-Silylamines toward Tertiary Allylic Alkylamines. CoLab.ws.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu4QRKapaZr8SCYSQGBwOiP8O_8FrmG1_TdVRXn9_6h1_SNW3fnWzCQ3H7LMd41VAf20NscTBvwcG86smQrH5BuNddmmjstzPp7f7Y5yCXlpVclo8o33YV2YLiqQGE0H9Cj3uPrwygagTmugIG2Z0=]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Merging Photoredox and Nickel Catalysis: A Ligand-Free Cross-Coupling of Vinyl Halides and α-Silylamines toward Tertiary Allylic Alkylamines | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Chiral HPLC methods for (S)-Pent-4-en-2-amine enantiomeric excess
The determination of enantiomeric excess (ee) for (S)-pent-4-en-2-amine (also known as 1-methyl-3-butenylamine) presents a specific analytical challenge: the molecule is an aliphatic amine with a terminal alkene, lacking a strong UV chromophore. Standard UV detection at 254 nm is ineffective without modification.
This guide compares two distinct, field-proven workflows to solve this:
-
Direct Analysis: Using Crown Ether chiral stationary phases (requires LC-MS or ELSD).
-
Derivatization (Recommended): Converting the amine to a thiourea or urea derivative for high-sensitivity UV detection on Polysaccharide columns.
Strategic Overview & Method Comparison
For most pharmaceutical applications where UV detection is standard, Method B (Derivatization) is the most robust choice. It introduces a chromophore, allowing for high-sensitivity quantitation of minor impurities (0.1% range). Method A (Direct) is superior for high-throughput environments equipped with Mass Spectrometry.
Summary of Performance Metrics
| Feature | Method A: Direct Analysis | Method B: Derivatization (Recommended) |
| Primary Column | Crownpak CR-I(+) (Daicel) | Chiralcel OD-H or Chiralpak AD-H |
| Sample Prep | None (Dilute & Shoot) | reaction with Benzyl Isothiocyanate (15 min) |
| Detection | MS (ESI+) or ELSD | UV (254 nm) |
| Mobile Phase | Aqueous HClO₄ (pH 1.0–2.0) / ACN | Hexane / Isopropanol (Normal Phase) |
| Sensitivity | High (with MS) | Very High (UV) |
| Throughput | High (< 10 min run time) | Medium (Prep time + 20 min run) |
| Cost per Sample | Low (Reagents) / High (Column) | Moderate (Reagents + Solvent) |
Method A: Direct Analysis (Crown Ether CSP)
Scientific Rationale:
Crown ether stationary phases (specifically 18-crown-6 derivatives) form host-guest inclusion complexes with primary ammonium ions (
Requirement: The amine must be protonated. Therefore, an acidic aqueous mobile phase is mandatory.
Protocol: Direct Injection Workflow
-
Column: Crownpak CR-I(+) (3.0 × 150 mm, 5 µm).[1] Note: CR-I is immobilized, allowing higher organic modifier flexibility than the older CR(+).
-
Mobile Phase: 85% Aqueous Perchloric Acid (pH 1.5) : 15% Acetonitrile.
-
Preparation: Add ~16.3 g of 70% HClO₄ to 1 L water to achieve pH ~1.0–1.5.[2]
-
-
Flow Rate: 0.4 mL/min.[3]
-
Temperature: 10°C – 25°C. (Lower temperatures often improve resolution on crown ethers).
-
Detection: ESI-MS (Positive Mode). Monitor [M+H]⁺ = 100.1 Da.
-
Alternative: ELSD (Evaporative Light Scattering Detector) if MS is unavailable. UV at 200-210 nm is possible but prone to noise and interference.
-
Self-Validating Step:
Inject a racemic standard first. If resolution (
Method B: Derivatization (Polysaccharide CSP)
Scientific Rationale: Since aliphatic amines are UV-silent, reacting them with an isothiocyanate creates a thiourea derivative. This serves two purposes:
-
Chromophore: Adds a strong UV-absorbing group (phenyl/naphthyl).
-
Interaction Sites: The thiourea moiety provides hydrogen bonding donors/acceptors (
, ) and stacking sites, drastically enhancing chiral recognition on polysaccharide columns like Chiralcel OD.
Protocol: Benzyl Isothiocyanate Derivatization
Reagents: Benzyl isothiocyanate (BITC), Triethylamine (TEA), Acetonitrile (ACN).
Step-by-Step Workflow:
-
Reaction: In a 1.5 mL HPLC vial, mix:
-
50 µL Sample (approx. 10 mg/mL in ACN).
-
50 µL TEA (Base catalyst).
-
50 µL Benzyl Isothiocyanate (Reagent).
-
-
Incubation: Vortex and let stand at Room Temperature for 15 minutes. (Reaction is rapid and usually quantitative).
-
Quench (Optional): Add 50 µL Ethanol to react with excess reagent, though usually not necessary if peaks are resolved.
-
Dilution: Dilute to 1 mL with Mobile Phase (Hexane/IPA).
-
Analysis: Inject 5–10 µL onto the HPLC.
HPLC Conditions
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Isopropanol (90 : 10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm .
-
Expected Elution: The thiourea derivatives typically elute between 10–20 minutes with high separation factors (
).
Visualized Workflows
The following diagram illustrates the decision logic and chemical pathways for both methods.
Caption: Decision tree for selecting the optimal chiral analysis workflow based on available instrumentation.
Alternative: NMR Determination
If HPLC is unavailable, Method C (NMR) is a valid alternative for checking optical purity.
-
Reagent: (R)- or (S)-Mosher's Acid Chloride (MTPA-Cl) or enantiopure 1,1'-bi-2-naphthol (BINOL).
-
Procedure: Mix amine with reagent in
. -
Analysis:
or NMR. The diastereomeric protons (often the methyl doublet at C1) will split into distinct signals. Integration of these signals yields the enantiomeric excess.[4][5]
References
-
Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]
- Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers.
- Bhushan, R., & Martens, J. (1997). Amino Acids and their Derivatives. In Handbook of Thin-Layer Chromatography.
Sources
1H NMR shift reagents for chiral homoallylic amines
An accurate determination of enantiomeric excess (ee) and absolute configuration of chiral homoallylic amines is a critical bottleneck in asymmetric synthesis and drug development. While chiral High-Performance Liquid Chromatography (HPLC) remains the industry standard, it requires extensive method development and long elution times[1]. Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with the appropriate chiral shift reagents, offers a rapid, high-throughput alternative.
As an Application Scientist, selecting the correct NMR reagent requires balancing analysis speed, signal resolution (
Mechanistic Overview and Reagent Selection
The fundamental principle of chiral NMR analysis is the conversion of enantiomers (which are NMR-indistinguishable in an achiral environment) into diastereomers, which possess distinct chemical shifts[2].
-
Lanthanide Shift Reagents (e.g., Eu(hfc)
): These rely on the coordination of the amine's lone pair to a paramagnetic europium(III) center surrounded by chiral camphorate ligands[3]. The paramagnetic core induces massive pseudo-contact shifts, separating the signals of the transient diastereomeric complexes. -
Chiral Derivatizing Agents (e.g., Mosher's Acid Chloride, MTPA-Cl): This approach involves a covalent reaction to form a stable diastereomeric amide[4]. The anisotropic shielding from the phenyl ring of the MTPA group causes differential shifts (
) in the homoallylic protons, allowing for both ee determination and absolute stereochemical assignment. -
In Situ Chiral Solvating Agents (e.g., Bull-James Assembly): A dynamic covalent approach where the primary homoallylic amine condenses with 2-formylphenylboronic acid (2-FPBA) and a chiral diol (like BINOL) to form an imine-boronate complex[1]. This creates a rigid, highly shielded chiral environment in situ.
Fig 1. Decision matrix for selecting 1H NMR chiral shift reagents for homoallylic amines.
Comparative Performance Data
When evaluating these reagents, the magnitude of the induced shift difference (
Table 1: Quantitative Comparison of Chiral NMR Reagents for Homoallylic Amines
| Reagent System | Mechanism Type | Typical | Line Broadening | Prep Time | Sample Recovery |
| Eu(hfc) | Paramagnetic LSR | 0.20 - 1.50 | High | < 10 min | Difficult |
| MTPA-Cl (Mosher) | Covalent CDA | 0.05 - 0.20 | None | 2 - 4 hours | Destructive |
| Bull-James Assembly | Dynamic Covalent CSA | 0.10 - 0.50 | None | < 15 min | Yes (Hydrolysis) |
| Chiral Al(III) Complex | Ion-Pair CSA | 0.10 - 0.30 | Low | < 10 min | Yes (Extraction) |
Data synthesized from established analytical benchmarks for chiral primary amines[1][3][4][5].
Deep-Dive Analysis & Experimental Methodologies
A. The Bull-James Assembly (Optimal for High-Throughput ee% Screening)
The Bull-James assembly is a breakthrough for amine analysis[1]. It utilizes a multi-component condensation that is entirely reversible.
Causality & Logic: The formation of the imine-boronate ester releases water. By Le Chatelier's principle, adventitious water will push the equilibrium backward, resulting in chemical exchange on the NMR timescale and severe peak broadening[1]. Therefore, the addition of molecular sieves is not optional; it is the mechanistic linchpin that ensures sharp, baseline-resolved diastereomeric peaks.
Fig 2. Self-assembling dynamic covalent mechanism of the Bull-James chiral solvating agent.
Self-Validating Protocol: Bull-James Assembly
-
Preparation: Dry (R)-BINOL and 2-formylphenylboronic acid (2-FPBA) under vacuum. Activate 4Å molecular sieves at 300 °C.
-
Assembly: In an NMR tube, combine the homoallylic amine (0.05 mmol), (R)-BINOL (0.05 mmol), and 2-FPBA (0.05 mmol) in 0.6 mL of dry CDCl
. -
Dehydration (Critical Step): Add 5-6 activated 4Å molecular sieves directly into the NMR tube[1]. Cap and agitate gently for 5 minutes.
-
Acquisition: Acquire the
H NMR spectrum. -
Validation: Check the imine proton region (~8.0 - 8.5 ppm). You should observe two sharp singlets corresponding to the diastereomeric imines. If the peaks are broad, water is present; add fresh sieves and wait 10 minutes.
B. Mosher's Acid Chloride (Optimal for Absolute Configuration)
While destructive, derivatizing the homoallylic amine with
Causality & Logic: The primary risk in CDA derivatization is kinetic resolution. If one enantiomer of the amine reacts faster with the chiral MTPA-Cl than the other, and the reaction is stopped before 100% completion, the diastereomeric ratio (dr) of the resulting amide will not accurately reflect the ee of the starting amine[6]. The protocol must force the reaction to absolute completion.
Self-Validating Protocol: Mosher Amide Derivatization
-
Reaction Setup: Dissolve the homoallylic amine (0.1 mmol) in 1.0 mL of anhydrous CH
Cl under argon. Add dry pyridine (0.3 mmol) and a catalytic amount of DMAP (0.01 mmol). -
Derivatization: Dropwise, add
-MTPA-Cl (0.15 mmol, 1.5 eq excess to force completion). Stir at room temperature for 2-4 hours. -
Validation (Critical Step): Perform a TLC check (Ninhydrin stain). The reaction must show zero remaining primary amine[6]. If amine remains, add additional MTPA-Cl and stir until consumed.
-
Workup: Quench with saturated NaHCO
, extract with CH Cl , dry over Na SO , and concentrate. -
Acquisition: Dissolve the crude residue in CDCl
and acquire H and F NMR. The ee is calculated by integrating the distinct methoxy or trifluoromethyl peaks.
C. Lanthanide Shift Reagents: Eu(hfc)
Eu(hfc)
Causality & Logic: Primary amines bind very strongly to the hard Lewis acidic Eu(III) center. This strong coordination places the amine protons too close to the paramagnetic core, causing severe transverse relaxation (
Protocol Notes: If using Eu(hfc)
Conclusion
For modern drug development workflows prioritizing high-throughput analysis, the Bull-James assembly is the superior choice for homoallylic amines due to its rapid in situ formation and excellent signal resolution[1]. However, if the absolute configuration of a newly synthesized homoallylic amine must be unambiguously assigned for regulatory submission, Mosher's derivatization remains the mandatory, time-tested standard[4]. Lanthanide shift reagents like Eu(hfc)
References
-
A Cobalt(III) Chiroporphyrin and Its Amine Adducts. A Potential Chiral NMR Shift Reagent for Amines. Inorganic Chemistry - ACS Publications. URL: [Link]
-
The Bull-James Assembly as a Chiral Auxiliary and Shift Reagent in Kinetic Resolution of Alkyne Amines by the CuAAC Reaction. National Institutes of Health (NIH) / PMC. URL: [Link]
-
1H NMR Chiral Analysis of Charged Molecules via Ion Pairing with Aluminum Complexes. Journal of the American Chemical Society - ACS Publications. URL: [Link]
-
NMR Studies of Drugs. Enantiomeric Excess Determination of N-acetylcathinone with Eu(HFC)3. Spectroscopy Letters - Taylor & Francis. URL: [Link]
-
Asymmetric Synthesis of 2°- and 3°-Carbinols via B-Methallyl-10-(TMS and Ph)-9-borabicyclo[3.3.2]decanes. National Institutes of Health (NIH) / PMC. URL: [Link]
Sources
- 1. The Bull-James Assembly as a Chiral Auxiliary and Shift Reagent in Kinetic Resolution of Alkyne Amines by the CuAAC Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Asymmetric Synthesis of 2°- and 3°-Carbinols via B-Methallyl-10-(TMS and Ph)-9- borabicyclo[3.3.2]decanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. tandfonline.com [tandfonline.com]
Analytical COA Interpretation & Supplier Comparison for (S)-Pent-4-en-2-amine HCl
As a Senior Application Scientist overseeing analytical transfers and quality control for chiral building blocks, I frequently encounter downstream synthetic failures that trace back to poorly interpreted Certificates of Analysis (COA).
(S)-Pent-4-en-2-amine hydrochloride (CAS: 1416242-38-0)[1] is a highly versatile chiral intermediate. Featuring both a primary amine and a terminal alkene, it is a critical scaffold for ring-closing metathesis (RCM) in peptidomimetic drug discovery and alkaloid synthesis. However, the molecule's lack of a strong UV chromophore and the hygroscopic nature of its HCl salt make its analytical evaluation uniquely challenging.
This guide objectively compares the performance metrics of different commercial grades of (S)-Pent-4-en-2-amine HCl, decodes the causality behind critical COA parameters, and provides a self-validating experimental protocol for enantiomeric purity determination.
Decoding the COA: The Causality Behind the Specifications
A rigorous COA is not just a list of passing grades; it is a predictive model for how the chemical will behave in your reactor. Understanding the why behind each parameter is essential for drug development professionals.
-
Enantiomeric Excess (ee%) : The biological activity of chiral therapeutics is highly stereospecific. Even trace amounts of the (R)-enantiomer can act as a chain terminator in solid-phase peptide synthesis or alter the 3D conformation of the final macromolecule, leading to off-target toxicity.
-
Chemical Purity (HPLC/GC) : Upstream synthesis of pent-4-en-2-amine often yields regioisomers (e.g., pent-3-en-2-amine). If these impurities are not strictly controlled, they will drastically reduce the efficiency and yield of downstream olefin metathesis reactions.
-
Water Content (Karl Fischer) : Amine hydrochlorides are inherently hygroscopic. Excess moisture not only hydrolyzes sensitive coupling reagents (e.g., HATU, EDC) but also artificially inflates the batch weight, leading to critical stoichiometric imbalances in precision syntheses.
-
Residue on Ignition (ROI) : The synthesis of terminal alkenes frequently involves transition metal catalysts. An elevated ROI directly correlates with heavy metal carryover (e.g., Pd, Ru), which can irreversibly poison sensitive catalysts used in subsequent steps.
Quantitative Comparison: Premium vs. Standard Grades
When sourcing (S)-Pent-4-en-2-amine HCl, the divergence between GMP-aligned premium grades and standard research grades dictates the success of late-stage functionalization. The table below summarizes the quantitative differences and their operational impacts.
| Analytical Parameter | Premium Grade (GMP-Aligned) | Standard Research Grade | Causality & Impact on Downstream Synthesis |
| Enantiomeric Excess (ee%) | ≥ 99.5% | ≥ 95.0% | High ee% prevents diastereomeric mixtures in complex syntheses, eliminating the need for costly late-stage chiral resolutions. |
| Chemical Purity (HPLC) | ≥ 99.0% | ≥ 97.0% | Strict purity limits prevent regioisomer interference during highly sensitive catalytic cross-coupling or RCM workflows. |
| Moisture Content (KF) | ≤ 0.5% | ≤ 2.0% | Low moisture ensures accurate molar dosing and prevents the degradation of moisture-sensitive electrophiles. |
| Residue on Ignition (ROI) | ≤ 0.1% | ≤ 0.5% | Minimal inorganic residue prevents catalyst poisoning, ensuring high turnover numbers (TON) in downstream catalysis. |
Self-Validating Protocol: Enantiomeric Purity via Chiral HPLC
Due to the lack of a UV-absorbing chromophore in many aliphatic chiral molecules, direct analysis by High-Performance Liquid Chromatography (HPLC) is often not feasible, making derivatization a mandatory step to enable sensitive detection and effective chiral resolution[2].
To accurately determine the ee% of (S)-Pent-4-en-2-amine HCl, we utilize a pre-column derivatization strategy using 4-chloro-7-nitrobenzofurazan (NBD-Cl). This introduces a robust fluorophore and enhances stereoselective interactions with the polysaccharide-based Chiral Stationary Phase (CSP)[3].
Step-by-Step Methodology
-
Sample Preparation : Accurately weigh 10.0 mg of (S)-Pent-4-en-2-amine HCl into a 10 mL volumetric flask and dissolve in N,N-Dimethylformamide (DMF) to create a 1 mg/mL stock solution.
-
Free-Basing : Transfer 1.0 mL of the stock solution to a 5 mL amber reaction vial. Add 10 molar equivalents of Triethylamine (TEA) to neutralize the HCl salt, generating the nucleophilic free amine[3].
-
Derivatization : Add 1.2 molar equivalents of NBD-Cl to the vial. Stir the mixture continuously at room temperature for 6 hours[3].
-
Chromatographic Separation : Inject 10 µL of the derivatized sample onto an Amylose-derived CSP column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm). Utilize an isocratic mobile phase consisting of 20% 2-propanol in hexane at a flow rate of 1.0 mL/min[3].
-
Detection : Monitor the eluate utilizing simultaneous UV detection at 310 nm and Fluorescence detection (Excitation: 470 nm, Emission: 530 nm)[3].
-
Quantification : Calculate the enantiomeric excess using the area normalization method: ee% = [(Area S - Area R) / (Area S + Area R)] x 100.
Self-Validating System Check :
To ensure the accuracy of the ee% calculation, a racemic standard of pent-4-en-2-amine must be derivatized and injected prior to the sample batch. This critical step validates the column's resolving power (confirming a target resolution factor,
Analytical workflow for enantiomeric excess (ee%) determination of chiral amines.
Regulatory Alignment & Data Integrity
When sourcing (S)-Pent-4-en-2-amine HCl for clinical-phase manufacturing, the supplier's Quality Management System (QMS) must align with ICH Q7 Good Manufacturing Practice guidelines[4]. The intent of ICH Q7 is to ensure that active pharmaceutical ingredients and their critical starting materials meet the quality and purity characteristics they purport to possess[4]. Furthermore, under these guidelines, analytical records and retained samples related to production and control must be securely retained for at least three years after the batch is completely distributed to facilitate any future product investigations[5].
References[5] ICH Q7 Guideline: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Questions and Answers. ich.org.https://www.ich.org/page/quality-guidelines[4] Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry. fda.gov.https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q7-good-manufacturing-practice-guidance-active-pharmaceutical-ingredients[1] 1416242-38-0 | this compound. capotchem.com.https://www.capotchem.com/83332.html[2] A Comparative Guide to Chiral HPLC and GC Methods for Separating 2,3-Dimethylbutanoic Acid Enantiomers. benchchem.com.https://www.benchchem.com/guide/chiral-hplc-and-gc-methods-for-separating-23-dimethylbutanoic-acid-enantiomers[3] Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. yakhak.org.https://www.yakhak.org/journal/view.html?doi=10.4333/KPS.2021.65.4.264
Sources
- 1. 1416242-38-0 | this compound - Capot Chemical [capotchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
Safety Operating Guide
Personal protective equipment for handling (S)-Pent-4-en-2-amine hydrochloride
Executive Safety Summary
Immediate Action Required: Treat (S)-Pent-4-en-2-amine hydrochloride (CAS: 1315366-25-6) as a corrosive solid and a severe respiratory irritant . While the hydrochloride salt form significantly reduces the volatility compared to its free amine precursor, it remains a potent sensitizer and irritant upon contact with moisture (mucous membranes, perspiration).[1]
Core Safety Directive:
-
Do: Handle exclusively within a certified Chemical Fume Hood.
-
Do: Use double-gloving protocols when handling solutions.
-
Do Not: Allow contact with strong bases or oxidizers, which can liberate the volatile, flammable, and toxic free amine.[1]
Hazard Mechanism & Risk Analysis
To select the correct PPE, one must understand the causality of the hazard. This compound combines a reactive primary amine with a terminal alkene, stabilized as a hydrochloride salt.[1]
-
The Hydrochloride Factor: The HCl salt converts the liquid, volatile amine into a crystalline solid.[1] However, this salt is often hygroscopic .[1] Upon contact with skin moisture, it can partially dissociate or create a highly concentrated, acidic amine solution, leading to chemical burns (Skin Corr.[1] 1B/Irrit. 2) without the immediate "fume" warning of the free base.[1]
-
The Alkene Moiety: The terminal double bond introduces reactivity towards radical initiators and oxidizers.[1] While not an immediate PPE threat, it dictates that glove materials must be inert to potential side-reactions if the compound is dissolved in reactive solvents.
-
Chiral Purity & Contamination: As a chiral building block, protecting the sample from the scientist (keratin/nuclease contamination) is as critical as protecting the scientist from the sample.[1]
Personal Protective Equipment (PPE) Matrix
The following matrix is designed for Zero-Contact handling.
| PPE Category | Standard Protocol (Solid Handling) | High-Risk Protocol (Solution/Synthesis) | Technical Rationale |
| Hand Protection | Nitrile Gloves (Min. thickness: 0.11 mm)Change frequency: Every 60 mins | Double Gloving Inner: Nitrile (4 mil)Outer: Neoprene or Nitrile (5-8 mil) | Amine salts can penetrate thin latex.[1] Nitrile offers superior resistance to organic salts.[1] Double gloving prevents permeation during long procedures.[1] |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Face Shield + Safety Goggles | Crystalline dust can bypass standard safety glasses.[1] Solutions pose splash risks that require full face coverage. |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | N95/P100 Respirator (If hood unavailable or during spill cleanup) | Inhalation of dust causes severe respiratory tract irritation. The salt is non-volatile, but dust is the vector.[1] |
| Body Defense | Lab Coat (Cotton/Poly blend), closed collar | Chemical-Resistant Apron (Tyvek or PVC) | Cotton absorbs spills; an apron provides an impervious barrier against concentrated stock solutions.[1] |
Operational Protocols
A. Weighing & Transfer (Solid State)
Context: Static electricity can cause charged amine salts to "jump" or disperse, creating an inhalation hazard.[1]
-
Preparation: Place the balance inside the fume hood. If this is impossible, use a static eliminator (ionizing bar) and a powder containment enclosure.[1]
-
Anti-Static Measure: Use an anti-static weighing boat. Do not use standard plastic boats if the humidity is <30%.[1]
-
Transfer: Use a stainless steel spatula.[1] Avoid plastic spatulas which generate static charge.[1]
-
Cleanup: Immediately wipe the balance area with a moist paper towel (water/ethanol) to capture invisible dust.[1]
B. Solubilization (Liquid State)
Context: Dissolving amine salts is often endothermic, but reaction with basic solvents is exothermic.[1]
-
Solvent Choice: When dissolving in water or methanol, add the solid to the solvent slowly.[1]
-
Neutralization Warning: If neutralizing to the free base (e.g., using NaOH or NaHCO₃), STOP . The moment the pH exceeds the pKa (~9-10), the compound becomes volatile.
-
Requirement: You must upgrade PPE to include a respirator with Organic Vapor (OV) cartridges if working outside a sealed system.[1]
-
Visualization: PPE Decision Logic
The following diagram illustrates the decision-making process for selecting PPE based on the state of the matter.
Caption: Decision logic for scaling PPE based on physical state and environmental conditions.
Emergency Response & Spill Management
Spill Response Workflow
In the event of a spill, the priority is preventing the salt from becoming an aerosol (dust) or a volatile free base.[1]
Scenario A: Solid Spill (Powder) [1]
-
Evacuate the immediate 3-meter radius.[1]
-
Don PPE: N95 respirator, double nitrile gloves, goggles.[1]
-
Cover: Gently cover the spill with a damp paper towel (water) to prevent dust generation. Do not dry sweep.
-
Collect: Scoop the wet material into a waste container.
-
Clean: Wipe surface with 1% acetic acid solution (to ensure it remains a salt) followed by water.[1]
Scenario B: Solution Spill
-
Absorb: Use vermiculite or a universal absorbent pad.[1]
-
Neutralization Check: Do not use bleach or strong bases to clean the area; this will release toxic chloramines or volatile free amines.[1] Use simple soap and water.[2]
Waste Disposal & Deactivation
Disposal Classification:
-
Primary Stream: Solid Organic Waste (if powder) or Non-Halogenated Solvent Waste (if dissolved in MeOH/EtOH).[1]
-
Note on Halogens: Although it contains Chloride (HCl), it is typically classified as "Non-Halogenated" in many jurisdictions because the organic backbone is not halogenated.[1] However, check local EHS guidelines; some rigid protocols require "Halogenated Waste" bins for any Cl-containing compound.[1]
Deactivation Protocol (Before Disposal): Do not attempt to chemically deactivate (oxidize/hydrolyze) in the lab unless necessary. The safest disposal form is the stable hydrochloride salt.[1]
| Waste Type | Container Labeling | Segregation |
| Solid Waste | "(S)-Pent-4-en-2-amine HCl - Toxic/Irritant" | Separate from Oxidizers |
| Liquid Waste | "Amine Salt Solution in [Solvent]" | Do not mix with Acids (exothermic) or Bases (volatilization) |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13626245 (Pent-4-en-2-amine hydrochloride). Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1] Retrieved from [Link][1]
-
Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press.[1] Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
